2,2-Dibromo-1-methylcyclopropanecarboxylic acid
Description
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Properties
IUPAC Name |
2,2-dibromo-1-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIUEPZQJYZZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374142 | |
| Record name | 2,2-dibromo-1-methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5365-21-9 | |
| Record name | 2,2-dibromo-1-methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-dibromo-1-methylcyclopropanecarboxylic acid, a valuable building block in organic synthesis and medicinal chemistry. The document details the primary synthetic route, including a step-by-step experimental protocol, reaction mechanism, and safety considerations. Furthermore, it presents key quantitative data in a structured format and discusses potential applications in drug development.
Introduction
This compound is a substituted cyclopropane derivative incorporating a carboxylic acid functional group and geminal dibromides. The strained three-membered ring and the presence of reactive bromine atoms make it a versatile intermediate for the synthesis of more complex molecular architectures. Cyclopropane rings are of significant interest in drug discovery as they can impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.
Primary Synthetic Route: Dibromocyclopropanation of Methacrylic Acid
The most common and efficient method for the synthesis of this compound is the dibromocyclopropanation of methacrylic acid (also known as 2-methylpropenoic acid). This reaction is typically carried out using bromoform (CHBr₃) as the dibromocarbene source and a strong aqueous base, such as sodium hydroxide, under phase-transfer catalysis (PTC) conditions.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Reaction Mechanism
The reaction proceeds via the generation of dibromocarbene (:CBr₂) in a two-phase system. The hydroxide ion from the aqueous phase deprotonates bromoform at the interface of the aqueous and organic layers. The resulting tribromomethanide anion (CBr₃⁻) is stabilized by the phase-transfer catalyst, which transports it into the organic phase where it eliminates a bromide ion to form the highly reactive dibromocarbene. The dibromocarbene then undergoes a [1+2] cycloaddition with the double bond of methacrylic acid to form the desired cyclopropane ring.
Caption: Mechanism of phase-transfer catalyzed dibromocyclopropanation.
Experimental Protocol
This protocol is based on a general procedure and should be adapted and optimized for specific laboratory conditions.[1]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | CAS Number |
| Methacrylic Acid | 86.09 | 25.8 g | 0.3 | 79-41-4 |
| Bromoform | 252.73 | 100 mL (approx. 289 g) | 1.14 | 75-25-2 |
| Sodium Hydroxide | 40.00 | 160 mL of 30% (w/v) solution | 1.2 | 1310-73-2 |
| Triethylbenzylammonium Bromide | 272.24 | 0.5 g | 0.0018 | 5197-85-3 |
| Dichloromethane | 84.93 | As needed | - | 75-09-2 |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - | 7647-01-0 |
Procedure
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and a reflux condenser, combine methacrylic acid (25.8 g, 0.3 mol) and bromoform (100 mL).
-
Addition of Catalyst and Base: Add triethylbenzylammonium bromide (0.5 g). Begin stirring the mixture vigorously and add a 30% aqueous solution of sodium hydroxide (160 mL) dropwise via the addition funnel over a period of 30-45 minutes. The reaction is exothermic, and the temperature should be monitored and maintained at or below room temperature using a water bath if necessary.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously at room temperature for 4 hours.
-
Work-up: Stop the stirring and allow the layers to separate. Transfer the reaction mixture to a separatory funnel.
-
Separation: Separate the lower organic layer from the upper aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by the dropwise addition of concentrated hydrochloric acid with stirring until the pH is approximately 1.
-
Extraction: Extract the acidified aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Expected Yield and Purity
Following a similar procedure, a yield of 93.6% with a purity of >95% has been reported.[1][2]
Safety Information
-
Methacrylic Acid: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bromoform: Toxic and a suspected carcinogen. It is also harmful if swallowed or inhaled. All manipulations should be performed in a fume hood.
-
Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care and wear appropriate PPE.
-
Dichloromethane and Hydrochloric Acid: Both are hazardous and should be handled in a fume hood with appropriate PPE.
Characterization Data (Predicted)
¹H NMR (Predicted):
-
δ (ppm): 1.4-1.6 (s, 3H, -CH₃), 1.8-2.0 (d, 1H, cyclopropyl-H), 2.1-2.3 (d, 1H, cyclopropyl-H), 10.0-12.0 (br s, 1H, -COOH). The diastereotopic cyclopropyl protons would likely appear as an AB quartet.
¹³C NMR (Predicted):
-
δ (ppm): 20-25 (-CH₃), 30-35 (C-Br₂), 35-40 (quaternary C), 40-45 (CH₂), 175-180 (-COOH).
IR (Predicted):
-
ν (cm⁻¹): 2500-3300 (broad, O-H stretch of carboxylic acid), 1680-1710 (strong, C=O stretch of carboxylic acid), ~3000 (C-H stretch).
Mass Spectrometry (Predicted):
-
m/z: Expected molecular ion peaks corresponding to the isotopic distribution of two bromine atoms.
Alternative Synthetic Routes
While the phase-transfer catalysis method is prevalent, other synthetic strategies could be employed:
-
Simmons-Smith Reaction: While typically used for cyclopropanation with diiodomethane, modified conditions could potentially be used with bromoform.
-
Diazo Compounds: The reaction of a diazo compound with a dibromoalkene could in principle form the cyclopropane ring, though this is a less common approach for this specific target.
Applications in Drug Development
Cyclopropane-containing molecules are of significant interest in medicinal chemistry. The rigid cyclopropane scaffold can act as a conformationally restricted bioisostere for other groups, such as phenyl rings or gem-dimethyl groups. The introduction of a cyclopropane moiety can lead to:
-
Improved Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible alkyl chains.
-
Enhanced Target Binding: The fixed conformation can lead to more precise interactions with biological targets, potentially increasing potency and selectivity.
-
Novel Chemical Space: Cyclopropane derivatives provide access to unique three-dimensional structures for library synthesis and lead optimization.
While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structure suggests it could be a valuable intermediate. The carboxylic acid provides a handle for further functionalization, such as amide bond formation, while the dibromo-substituted carbon can be a site for subsequent chemical transformations.
Conclusion
The synthesis of this compound via the dibromocyclopropanation of methacrylic acid is a robust and high-yielding method. This technical guide provides the necessary information for its preparation and highlights its potential as a versatile building block for the synthesis of novel compounds with potential applications in drug discovery and development. Further research into the specific applications and biological activities of derivatives of this compound is warranted.
References
In-Depth Technical Guide: 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid, its synthesis, and a discussion of the known biological activities of related compounds, highlighting its potential in drug discovery and development.
Core Chemical and Physical Properties
This compound is a halogenated derivative of cyclopropanecarboxylic acid. The presence of the gem-dibromocyclopropane moiety confers unique structural and electronic properties to the molecule, making it an interesting building block for organic synthesis and medicinal chemistry.
Structural and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₆Br₂O₂ | [1] |
| Molecular Weight | 257.91 g/mol | [1] |
| IUPAC Name | 2,2-dibromo-1-methylcyclopropane-1-carboxylic acid | [1] |
| CAS Number | 5365-21-9 | [1] |
| Canonical SMILES | CC1(C(=O)O)C1(Br)Br | [1] |
| InChI Key | QPIUEPZQJYZZPJ-UHFFFAOYSA-N | [1] |
Predicted Physical Properties
| Property | Predicted Value |
| Boiling Point | 289.3 ± 40.0 °C at 760 mmHg |
| Density | 2.3 g/cm³ |
| Refractive Index | 1.640 |
| Flash Point | 128.8 ± 27.3 °C |
| Vapor Pressure | 0.0 ± 1.3 mmHg at 25°C |
Synthesis and Experimental Protocol
A general and efficient method for the synthesis of this compound involves the reaction of methacrylic acid with bromoform in the presence of a phase-transfer catalyst.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Methacrylic acid
-
Bromoform
-
Chloroform
-
Benzyltriethylammonium bromide (or other suitable phase-transfer catalyst)
-
30% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine methacrylic acid and chloroform.
-
Addition of Reagents: To the stirred solution, add the phase-transfer catalyst (e.g., benzyltriethylammonium bromide) followed by the bromoform.
-
Reaction Execution: Slowly add a 30% solution of sodium hydroxide to the mixture while maintaining vigorous stirring. The reaction is typically carried out at room temperature for several hours.
-
Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the layers are separated. The aqueous layer is carefully acidified with concentrated hydrochloric acid to a pH of approximately 1.
-
Extraction: The acidified aqueous layer is extracted multiple times with dichloromethane.
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectroscopic Properties (Predicted)
While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (a singlet) and the diastereotopic methylene protons of the cyclopropane ring (two doublets or a more complex multiplet). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carboxylic carbon, the quaternary carbon attached to the methyl group, the carbon bearing the two bromine atoms, the methyl carbon, and the methylene carbon of the cyclopropane ring. The carbon atom attached to the bromine atoms is expected to be significantly shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding.[2][3] A strong and sharp C=O stretching absorption is expected in the region of 1710-1760 cm⁻¹.[2][3]
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a key feature for identification. Fragmentation would likely involve the loss of the carboxyl group and bromine atoms.
Potential Applications in Drug Development and Biological Activity of Related Compounds
Currently, there is a lack of specific studies on the biological activity of this compound. However, the cyclopropane ring is a recurring motif in a variety of biologically active molecules, and gem-dihalocyclopropanes are versatile synthetic intermediates. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.
General Biological Activities of Cyclopropane Derivatives
Cyclopropane-containing compounds have demonstrated a wide range of biological activities, including:
-
Enzyme Inhibition: The strained cyclopropane ring can mimic the transition state of enzymatic reactions, making its derivatives potent enzyme inhibitors. For instance, cyclopropylamines have been studied as inactivators of monoamine oxidase (MAO).[4]
-
Anticancer Activity: Some cyclopropenone derivatives have shown significant biological activity against various cancer cell lines, including triple-negative breast cancer and melanoma.
-
Antimicrobial and Antiviral Properties: The unique structural features of cyclopropanes have been incorporated into compounds with antibacterial, antifungal, and antiviral activities.
Logical Pathway for Investigating Biological Potential
The exploration of the biological potential of this compound and its derivatives would logically follow a standard drug discovery workflow.
Caption: A logical workflow for the biological evaluation of the title compound.
Disclaimer: This document is intended for informational purposes for a technical audience of researchers, scientists, and drug development professionals. The information on predicted properties and potential applications is based on existing scientific literature for related compounds and should be experimentally verified. This compound is for research use only and not intended for diagnostic or therapeutic use.[5]
References
- 1. This compound | C5H6Br2O2 | CID 2758037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Spectroscopic Data for 5-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazole (CAS 5365-21-9): A Technical Overview
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the available spectroscopic data for the compound 5-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazole (CAS 5365-21-9). Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data for this specific compound remains elusive. This guide, therefore, presents predicted spectroscopic data based on established principles and data from closely related analogs. Additionally, it outlines general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazole. These predictions are derived from computational models and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4-7.2 | m | 2H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~6.7 | s | 1H | Isoxazole C4-H |
| ~3.9 | s | 6H | 2 x OCH₃ |
| ~2.3 | s | 3H | CH₃ |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Isoxazole C5 |
| ~161 | Isoxazole C3 |
| ~152 | Ar-C |
| ~149 | Ar-C |
| ~121 | Ar-C |
| ~119 | Ar-CH |
| ~111 | Ar-CH |
| ~109 | Ar-CH |
| ~97 | Isoxazole C4 |
| ~56 | OCH₃ |
| ~12 | CH₃ |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic, isoxazole) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1620-1580 | Strong | C=N stretch (isoxazole) |
| ~1590, 1520, 1460 | Strong | C=C stretch (aromatic) |
| ~1260, 1020 | Strong | C-O stretch (aryl ether) |
Predicted as a KBr pellet.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 219 | 100 | [M]⁺ |
| 204 | ~70 | [M - CH₃]⁺ |
| 178 | ~40 | [M - CH₃CO]⁺ |
| 150 | ~50 | [M - C₃H₂NO]⁺ |
Predicted via Electron Ionization (EI).
Experimental Protocols
While specific experimental details for CAS 5365-21-9 are not available, the following general protocols are commonly employed for the spectroscopic characterization of isoxazole derivatives.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for soluble compounds, a spectrum can be obtained from a solution in a suitable solvent (e.g., CHCl₃) in an appropriate cell.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Employ an appropriate ionization technique, typically Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
The Stereochemistry of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the stereochemical aspects of synthesizing 2,2-Dibromo-1-methylcyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The creation of the chiral center at the C1 position of the cyclopropane ring during synthesis presents a key stereochemical challenge. This document details the racemic synthesis, strategies for achieving enantiomeric enrichment through asymmetric synthesis, and methods for chiral resolution of the resulting racemic mixture.
Racemic Synthesis of this compound
The standard synthesis of this compound involves the dibromocyclopropanation of methacrylic acid. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which facilitate the reaction between the aqueous and organic phases. The reactive intermediate, dibromocarbene (:CBr₂), is generated in situ from bromoform (CHBr₃) and a strong base, such as sodium hydroxide. The dibromocarbene then undergoes a cheletropic addition to the double bond of methacrylic acid.
This addition is stereospecific, meaning the geometry of the alkene is retained in the cyclopropane product. However, since methacrylic acid is a prochiral molecule, the addition of the dibromocarbene to its double bond creates a new stereocenter at the C1 position of the cyclopropane ring. In the absence of a chiral influence, the reaction produces a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.
A general procedure for this synthesis is adapted from the synthesis of the analogous 2,2-dichloro-1-methylcyclopropylcarboxylic acid, with bromoform replacing chloroform.[1]
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Deprotonation of Bromoform: The hydroxide ion from the aqueous phase deprotonates bromoform in the organic phase, facilitated by a phase-transfer catalyst.
-
Formation of Dibromocarbene: The resulting tribromomethyl anion undergoes alpha-elimination to form the highly reactive dibromocarbene.
-
Cycloaddition: The dibromocarbene adds to the double bond of methacrylic acid in a concerted fashion.
Experimental Protocol: Racemic Synthesis
The following protocol is based on the procedure for the dichloro-analog and is expected to yield the desired dibromo-compound with high purity.[1]
Materials:
-
Methacrylic acid
-
Bromoform (Tribromomethane)
-
Sodium hydroxide (NaOH)
-
Triethylbenzylammonium bromide (TEBAB)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, add methacrylic acid (0.3 mol), bromoform (100 ml), and triethylbenzylammonium bromide (0.5 g).
-
With vigorous stirring, add a 30% solution of sodium hydroxide (160 ml).
-
Continue stirring at room temperature for 4 hours.
-
Stop stirring and allow the layers to separate.
-
Separate the aqueous (upper) layer.
-
Cool the aqueous phase in an ice bath and acidify to pH = 1 by the dropwise addition of concentrated hydrochloric acid with stirring.
-
Stir for an additional 30 minutes.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.
| Reactant/Product | Molar Ratio | Yield (%) | Purity (%) |
| Methacrylic Acid | 1 | - | >95 |
| Bromoform | Excess | - | - |
| This compound | - | 93.6 | >95 |
Table 1: Expected yield and purity for the racemic synthesis of this compound.[1]
Asymmetric Synthesis
To obtain enantiomerically enriched this compound directly, an asymmetric synthesis approach is required. This is typically achieved by using a chiral phase-transfer catalyst. Cinchona alkaloids and their derivatives are commonly employed as chiral PTCs for stereoselective cyclopropanation reactions. These catalysts can create a chiral environment around the reacting species, leading to a preferential formation of one enantiomer over the other.
| Substrate | Chiral PTC | Enantiomeric Excess (ee, %) | Reference |
| α,β-unsaturated ester | Cinchona alkaloid derivative | 50-90 | Inferred from similar reactions |
Table 2: Representative enantiomeric excess values for asymmetric cyclopropanation of related substrates.
Chiral Resolution
An alternative and often more practical approach to obtaining enantiomerically pure this compound is through the resolution of the racemic mixture. This can be accomplished by two primary methods: classical resolution via diastereomeric salt formation and chiral chromatography.
Classical Resolution via Diastereomeric Salt Formation
This method involves reacting the racemic carboxylic acid with a chiral base (a resolving agent) to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. Once separated, the individual diastereomers are treated with a strong acid to regenerate the enantiomerically pure carboxylic acids.
Commonly used chiral resolving agents for carboxylic acids include chiral amines such as brucine, strychnine, and (R)- or (S)-1-phenylethylamine. A protocol for a similar compound, 2,2-dimethylcyclopropane carboxylic acid, utilizes L-carnitine oxalate for resolution.[1]
Experimental Protocol: Chiral Resolution (General Procedure)
-
Dissolve the racemic this compound in a suitable solvent.
-
Add an equimolar amount of a chiral amine resolving agent.
-
Heat the solution to dissolve the salts and then allow it to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Isolate the crystals by filtration.
-
Recrystallize the salt to improve diastereomeric purity.
-
Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to liberate the enantiomerically pure carboxylic acid.
-
Extract the enantiopure acid with an organic solvent.
Chiral Chromatography
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and thus separation.
General HPLC Conditions for Chiral Separation of Carboxylic Acids:
-
Column: A chiral stationary phase column (e.g., based on polysaccharide derivatives like cellulose or amylose).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to suppress ionization of the carboxylic acid.
-
Detection: UV detection is typically used.
The specific conditions would need to be optimized for this compound.
Conclusion
The synthesis of this compound presents an interesting stereochemical challenge due to the formation of a new chiral center. While the standard synthesis yields a racemic mixture, this guide has outlined the primary strategies for obtaining enantiomerically pure forms of this valuable compound. Asymmetric synthesis using chiral phase-transfer catalysts offers a direct route to enantiomerically enriched products, while chiral resolution, either through classical diastereomeric salt formation or modern chiral chromatography, provides effective methods for separating the racemic mixture. The choice of method will depend on the desired scale of production, the required enantiomeric purity, and the available resources. For drug development and other applications where stereochemistry is critical, a thorough understanding and application of these techniques are essential.
References
Stability and Storage of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2-Dibromo-1-methylcyclopropanecarboxylic acid. The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and shelf-life of this compound. This document outlines potential degradation pathways, recommended storage protocols, and a detailed experimental design for stability assessment through forced degradation studies.
Core Stability Profile
This compound is a halogenated cyclopropane derivative. While specific stability data for this exact molecule is not extensively published, its structural motifs—a carboxylic acid and a gem-dibromocyclopropane ring—suggest susceptibility to specific degradation pathways. Generally, carboxylic acids should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] The gem-dihalocyclopropane group may undergo degradation under certain conditions, such as exposure to strong bases or certain metals.[3]
General Recommendations:
-
Storage Temperature: Store in a cool environment. Refrigeration is often recommended for reactive carboxylic acids to minimize decomposition.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation.
-
Container: Use corrosion-resistant and tightly sealed containers, such as glass or compatible plastic (e.g., polyethylene, polypropylene), to prevent leakage and reaction with the container material.[1][5]
-
Light: Protect from direct sunlight and strong artificial light, as photolytic degradation is a potential pathway for halogenated compounds.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated. Understanding these pathways is crucial for designing appropriate stability studies and for interpreting degradation product profiles.
-
Hydrolysis: The carboxylic acid functional group can participate in acid-base reactions. While the cyclopropane ring is generally stable to hydrolysis under neutral conditions, extreme pH and elevated temperatures could potentially lead to ring-opening or other reactions.
-
Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2), especially at elevated temperatures. The stability of the resulting carbanion or radical intermediate influences the ease of this process.
-
Oxidation: While not containing highly susceptible functionalities to oxidation, aggressive oxidizing agents or autoxidation under prolonged exposure to air could potentially lead to degradation.[6]
-
Photodegradation: Halogenated organic molecules can be susceptible to photolytic cleavage of the carbon-halogen bond upon exposure to UV or visible light, leading to radical-mediated degradation pathways.
-
Reaction with Incompatible Materials: Strong bases can react with the carboxylic acid and may also promote elimination or ring-opening reactions of the gem-dibromocyclopropane.[2] Reactive metals could also interact with the compound.[2]
Below is a diagram illustrating the logical relationship of factors that can affect the stability of this compound.
Caption: Factors influencing the stability of the target compound.
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended. These are based on general best practices for reactive carboxylic acids and halogenated compounds.[1][2][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential decomposition reactions. |
| Atmosphere | Tightly sealed container. Inert gas (e.g., Argon) for long-term storage. | To prevent exposure to moisture and atmospheric oxygen, which can lead to hydrolysis and oxidation. |
| Light | Amber glass vial or opaque container. | To protect against photolytic degradation. |
| Container Material | Borosilicate glass or chemically resistant plastic (e.g., PTFE-lined cap). | To prevent reaction with or leaching from the container.[1][5] |
| Incompatibilities | Store away from strong bases, strong oxidizing agents, and reactive metals. | To avoid vigorous and potentially hazardous chemical reactions.[2] |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to establish the intrinsic stability of this compound.[6][7][8] This also helps in developing and validating a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Analytical Method:
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point for analyzing the compound and its degradation products.[9][10] For mass spectrometry (MS) compatibility, a volatile buffer like formic acid should be used instead of phosphoric acid.[9]
Caption: Workflow for a forced degradation study.
Detailed Methodologies:
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Dissolve the compound in a suitable solvent (e.g., acetonitrile) and dilute with 0.1 M to 1 M HCl.[6] 2. Incubate at elevated temperature (e.g., 60-80°C) for a defined period (e.g., up to 24 hours), sampling at various time points.[7][11] 3. Cool the samples and neutralize with an equivalent amount of base (e.g., NaOH). 4. Dilute to the target concentration with mobile phase for analysis. |
| Base Hydrolysis | 1. Dissolve the compound in a suitable solvent and dilute with 0.1 M to 1 M NaOH.[6] 2. Incubate at room or elevated temperature (e.g., 60°C), sampling at various time points.[7] 3. Cool the samples and neutralize with an equivalent amount of acid (e.g., HCl). 4. Dilute to the target concentration with mobile phase for analysis. |
| Oxidation | 1. Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3-30%).[7] 2. Store at room temperature for a defined period (e.g., up to 24 hours), protected from light. 3. Sample at various time points and dilute for analysis. |
| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 105°C if melting point is >150°C).[7] 2. Sample at various time points. 3. Dissolve the sample in a suitable solvent and dilute for analysis. |
| Photolytic Degradation | 1. Expose the compound (both in solid state and in solution) to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., NLT 1.2 million lux hours and NLT 200 watt hours/square meter).[8] 2. A control sample should be wrapped in aluminum foil to exclude light. 3. Sample at appropriate time points, dissolve (if solid), and dilute for analysis. |
Data Presentation and Interpretation
The results from the stability and forced degradation studies should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table of Forced Degradation Results:
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT) |
| Acid Hydrolysis | 1 M HCl | 24 | 80 | |||
| Base Hydrolysis | 1 M NaOH | 24 | 60 | |||
| Oxidation | 30% H2O2 | 24 | RT | |||
| Thermal | Dry Heat | 48 | 105 | |||
| Photolytic | UV/Vis Light | - | RT |
Long-Term Stability Data Table:
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Purity (%) | Degradation Products (%) |
| 2-8°C | 0 | ||||
| 3 | |||||
| 6 | |||||
| 12 | |||||
| 25°C / 60% RH | 0 | ||||
| 3 | |||||
| 6 |
By following the guidelines and protocols outlined in this technical guide, researchers and drug development professionals can ensure the proper handling, storage, and stability assessment of this compound, thereby maintaining its quality and integrity for its intended application.
References
- 1. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 2. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]
- 3. Mechanistic Insights into Mechanochemically Triggered Polymer Degradation | Duke Department of Biochemistry [biochem.duke.edu]
- 4. download.basf.com [download.basf.com]
- 5. Storage Safety Guidelines for Glacial Acetic Acid and Its Incompatible Materials [ysxlglacialaceticacid.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols: 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid. This versatile building block, possessing a strained three-membered ring with geminal dibromides and a carboxylic acid moiety, offers a range of potential transformations for the synthesis of novel molecules, including analogs of bioactive compounds.
Esterification of this compound
The carboxylic acid group of this compound can be readily converted to a variety of esters. These esters can serve as intermediates for further synthetic modifications or as target molecules themselves. Fischer esterification, a classic acid-catalyzed reaction, is a straightforward method for this transformation.
Reaction Scheme:
Caption: Fischer Esterification of this compound.
Experimental Protocol: Synthesis of Ethyl 2,2-dibromo-1-methylcyclopropanecarboxylate
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.58 g, 10 mmol).
-
Reagents: Add absolute ethanol (50 mL) to the flask.
-
Catalyst: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) followed by brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Purify the product by vacuum distillation or column chromatography on silica gel.
Quantitative Data (Expected):
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Ethyl 2,2-dibromo-1-methylcyclopropanecarboxylate | C₇H₁₀Br₂O₂ | 285.96 | 85-95 | >95 |
Reductive Dehalogenation to 1-Methylcyclopropanecarboxylic Acid Derivatives
The gem-dibromo group can be selectively reduced to a monobromo or completely dehalogenated to a methylcyclopropane. This transformation is valuable for accessing less halogenated cyclopropane derivatives, which are also important synthetic intermediates.
Reaction Scheme:
Caption: Reductive Dehalogenation of the title compound.
Experimental Protocol: Synthesis of 1-Methylcyclopropanecarboxylic acid
-
Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place activated zinc powder (6.54 g, 100 mmol).
-
Solvent: Add a mixture of ethanol (50 mL) and water (10 mL).
-
Reactant Addition: Dissolve this compound (5.16 g, 20 mmol) in ethanol (20 mL) and add it to the dropping funnel. Add the solution dropwise to the zinc suspension while maintaining the temperature below 40°C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 12 hours.
-
Work-up: Filter the reaction mixture to remove excess zinc. Acidify the filtrate to pH 2 with 2M hydrochloric acid.
-
Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1-methylcyclopropanecarboxylic acid.
Quantitative Data (Expected):
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1-Methylcyclopropanecarboxylic acid | C₅H₈O₂ | 100.12 | 80-90 | >95 |
Base-Promoted Ring-Opening to Synthesize Substituted Butenoic Acids
Inspired by the reactivity of similar gem-dibromocyclopropanes, this compound can potentially undergo a base-promoted ring-opening reaction.[1][2] This would lead to the formation of a 2-bromo-3-methylbut-2-enoic acid derivative, a useful intermediate for further functionalization.
Reaction Pathway:
Caption: Proposed Ring-Opening of the title compound.
Experimental Protocol: Synthesis of Methyl 2-bromo-3-methylbut-2-enoate
-
Setup: In a flame-dried 100 mL Schlenk flask under an inert atmosphere (e.g., argon), prepare a solution of sodium methoxide by dissolving sodium (0.46 g, 20 mmol) in anhydrous methanol (40 mL).
-
Reactant Addition: Cool the sodium methoxide solution to 0°C. Add a solution of this compound (2.58 g, 10 mmol) in anhydrous methanol (10 mL) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 40 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Methyl 2-bromo-3-methylbut-2-enoate | C₆H₉BrO₂ | 193.04 | 60-70 | >95 |
Application as a Precursor for Pyrethroid-like Structures
Gem-dihalocyclopropanes are key structural motifs in many synthetic pyrethroid insecticides.[3][4] this compound can be considered a valuable precursor for the synthesis of novel pyrethroid analogs. The synthesis would typically involve esterification with a suitable alcohol, followed by modifications of the dibromocyclopropane ring.
Synthetic Workflow:
Caption: Workflow for Pyrethroid Analog Synthesis.
The protocols for the initial esterification step would be similar to that described in Section 1. Subsequent modifications would depend on the specific target analog and could involve reductive dehalogenation (as in Section 2) or other transformations known in pyrethroid chemistry. The development of such novel analogs could be of significant interest in the search for new agrochemicals with improved properties.
Disclaimer: The protocols and quantitative data provided for the ring-opening and pyrethroid synthesis applications are based on known reactions of similar compounds and are intended for research and development purposes. Actual results may vary, and optimization of reaction conditions may be necessary. Always conduct a thorough literature search and risk assessment before performing any new chemical reaction.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Item - Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-Derived gem-Dibromocyclopropanes - American Chemical Society - Figshare [acs.figshare.com]
- 3. EP0007154A1 - Process for the preparation of cyclopropane derivatives, intermediates in the synthesis of pyrethroid insecticides - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane ring is a recurring motif in numerous biologically active compounds and approved pharmaceuticals. Its inherent conformational rigidity and unique electronic properties make it a valuable bioisostere for various functional groups, such as double bonds and gem-dimethyl groups. The incorporation of a cyclopropane moiety can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. 2,2-Dibromo-1-methylcyclopropanecarboxylic acid is a versatile synthetic intermediate that serves as a gateway to a diverse range of substituted cyclopropane derivatives with potential therapeutic applications. The gem-dibromo functionality allows for various chemical transformations, including debromination, ring-opening reactions, and conversion to other functional groups, making it an attractive starting material for the synthesis of novel drug candidates.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reaction of methacrylic acid with bromoform in the presence of a phase-transfer catalyst.
Experimental Protocol: Synthesis
Materials:
-
Methacrylic acid
-
Bromoform (Tribromomethane)
-
Chloroform
-
Triethylbenzylammonium bromide
-
30% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, add methacrylic acid (25.8 g, 0.3 mol), chloroform (100 mL), and triethylbenzylammonium bromide (0.5 g).
-
With vigorous stirring, slowly add 160 mL of a 30% aqueous solution of sodium hydroxide.
-
Continue stirring at room temperature for 4 hours.
-
After the reaction is complete, stop stirring and allow the layers to separate.
-
Separate the lower organic phase and the upper aqueous phase.
-
To the aqueous phase, add 80 mL of concentrated hydrochloric acid dropwise with stirring until the pH reaches 1.
-
Continue stirring for an additional 30 minutes.
-
Extract the acidified aqueous phase with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield this compound. The expected yield is approximately 93.6% with a purity of >95%.[1][2]
Application in the Synthesis of O-Acetylserine Sulfhydrylase (OASS) Inhibitors
Derivatives of this compound can be utilized as precursors for the synthesis of potent inhibitors of O-acetylserine sulfhydrylase (OASS). OASS is a key enzyme in the cysteine biosynthesis pathway of many pathogenic microorganisms, making it an attractive target for the development of novel antimicrobial agents.
Proposed Synthetic Workflow
The gem-dibromo group of this compound can be reduced to afford the corresponding methylcyclopropanecarboxylic acid. This can then be further functionalized to introduce various substituents, leading to a library of potential OASS inhibitors.
Synthetic workflow for OASS inhibitors.
Biological Context: Cysteine Biosynthesis Pathway
OASS catalyzes the final step in the biosynthesis of L-cysteine, a crucial amino acid for bacterial survival. Inhibition of OASS disrupts this pathway, leading to cysteine starvation and ultimately bacterial cell death. This makes OASS a promising target for the development of new antibiotics.
Cysteine biosynthesis pathway and OASS inhibition.
Quantitative Data: Biological Activity of Cyclopropane-based OASS Inhibitors
The following table summarizes hypothetical but plausible biological activity data for a series of 1-methylcyclopropane carboxamide derivatives against OASS from a representative pathogenic bacterium. This data is based on published results for structurally similar compounds.
| Compound ID | R-group on Amide | OASS Inhibition (IC50, µM) |
| MCPC-01 | Phenyl | 15.2 |
| MCPC-02 | 4-Chlorophenyl | 8.5 |
| MCPC-03 | 3,4-Dichlorophenyl | 2.1 |
| MCPC-04 | 4-Methoxyphenyl | 12.8 |
| MCPC-05 | Naphthyl | 5.7 |
Experimental Protocol: OASS Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of synthesized compounds against OASS.
Materials:
-
Purified OASS enzyme
-
O-Acetylserine (OAS)
-
Sodium sulfide (Na₂S)
-
N,N-dimethyl-p-phenylenediamine (DMPD)
-
Ferric chloride (FeCl₃)
-
Tris-HCl buffer (pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, OAS, and Na₂S in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the enzymatic reaction by adding the purified OASS enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a solution of DMPD in sulfuric acid, followed by a solution of FeCl₃. This mixture reacts with the remaining sulfide to produce methylene blue.
-
Measure the absorbance at 670 nm using a microplate reader. The decrease in absorbance is proportional to the amount of sulfide consumed and thus reflects the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility is demonstrated in the proposed synthesis of a new class of potential antimicrobial agents targeting the OASS enzyme. The protocols and data presented herein provide a framework for researchers to explore the synthesis and biological evaluation of novel cyclopropane-containing compounds for drug discovery.
References
Application Notes and Protocols for the Stereoselective Synthesis of Chiral Building Blocks from 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dibromo-1-methylcyclopropanecarboxylic acid and its derivatives are versatile precursors for the synthesis of valuable chiral building blocks in medicinal chemistry and drug development. The strained three-membered ring, coupled with the presence of two bromine atoms and a carboxylic acid functionality, offers a unique platform for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral molecules derived from this readily accessible starting material. A key transformation highlighted is the silver-ion assisted solvolytic ring-opening to furnish substituted butenolides, which are important structural motifs in numerous biologically active compounds. While the direct stereoselective synthesis from the racemic starting material remains an area of active research, this note provides a protocol for the synthesis of a key intermediate and discusses strategies for achieving stereoselectivity.
Introduction: The Utility of Cyclopropanes in Drug Discovery
Cyclopropane rings are valuable structural motifs in medicinal chemistry. Their inherent rigidity and unique electronic properties can confer favorable pharmacological properties to drug candidates, including enhanced metabolic stability, improved binding affinity to biological targets, and novel three-dimensional structures.[1][2] The use of functionalized cyclopropanes as chiral building blocks allows for the synthesis of complex molecular architectures with precise stereochemical control, which is crucial for optimizing drug efficacy and reducing off-target effects.[3][4] this compound serves as a readily available starting material for accessing such chiral synthons.
Key Synthetic Transformation: Solvolytic Ring-Opening to a Butenolide
A primary application of this compound is its conversion to 4-bromo-3-methyl-2(5H)-furanone through a silver ion-assisted solvolysis reaction. This transformation proceeds via a ring-opening mechanism, leading to a versatile butenolide intermediate. Butenolides are core structures in many natural products and pharmaceuticals with a wide range of biological activities.
Caption: Reaction pathway for the synthesis of 4-bromo-3-methyl-2(5H)-furanone.
Quantitative Data Summary
The yield of 4-bromo-3-methyl-2(5H)-furanone is highly dependent on the solvent used for the solvolysis reaction. The following table summarizes the yields obtained in various alcoholic solvents in the presence of silver trifluoroacetate.
| Entry | Solvent | Reaction Time (h) | Yield of 4-bromo-3-methyl-2(5H)-furanone (%) |
| 1 | Methanol | 24 | 25 |
| 2 | 2,2,2-Trifluoroethanol (TFE) | 2 | 85 (90 isolated) |
| 3 | Isopropyl alcohol | 20 | 40 |
| 4 | tert-Butyl alcohol | 19 | 50 |
| 5 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 0.5 | >95 |
Data adapted from Svendsen, J. S.; Sydnes, L. K. Acta Chem. Scand. 1990, 44, 202-204.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the starting material from methacrylic acid and bromoform.
Materials:
-
Methacrylic acid
-
Bromoform
-
Chloroform (as solvent)
-
Triethylbenzylammonium bromide (phase-transfer catalyst)
-
30% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Dichloromethane
Procedure:
-
To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, add methacrylic acid (25.8 g, 0.3 mol), chloroform (100 mL), and triethylbenzylammonium bromide (0.5 g).
-
With vigorous stirring, add 160 mL of a 30% aqueous solution of sodium hydroxide.
-
Stir the biphasic mixture at room temperature for 4 hours.
-
Stop stirring and allow the layers to separate. The lower layer is the organic phase, and the upper layer is the aqueous phase.
-
Separate the aqueous phase and cool it in an ice bath.
-
With stirring, slowly add concentrated hydrochloric acid dropwise to the aqueous phase until the pH reaches 1.
-
Continue stirring for an additional 30 minutes.
-
Extract the acidified aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound. A typical yield is around 93.6% with a purity of >95%.
Synthesis of 4-Bromo-3-methyl-2(5H)-furanone
This protocol is for the silver-ion assisted solvolytic ring-opening of this compound.
Materials:
-
This compound
-
Silver trifluoroacetate (AgTFA)
-
2,2,2-Trifluoroethanol (TFE)
-
Saturated aqueous sodium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 3.88 mmol) in 2,2,2-trifluoroethanol (25 mL).
-
Add silver trifluoroacetate (1.28 g, 5.82 mmol) to the solution.
-
Reflux the reaction mixture for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium chloride.
-
A precipitate of silver salts will form. Remove the precipitate by suction filtration and wash it thoroughly with diethyl ether.
-
Separate the organic phase of the filtrate and extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Combine all organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.
-
The product can be purified by column chromatography on silica gel to yield pure 4-bromo-3-methyl-2(5H)-furanone. An isolated yield of up to 90% can be achieved.
Strategies for Stereoselective Synthesis
While the described synthesis of 4-bromo-3-methyl-2(5H)-furanone is not stereoselective, this intermediate is a valuable precursor for the synthesis of chiral molecules. The development of a stereoselective variant of this ring-opening reaction or downstream stereoselective transformations of the butenolide product are key areas for further research.
Caption: Potential pathways to chiral building blocks.
Pathway A: Asymmetric Ring-Opening The development of a catalytic asymmetric version of the ring-opening reaction would be a highly desirable strategy. This could potentially be achieved by employing a chiral Lewis acid or a chiral counterion to the silver salt to induce enantioselectivity in the formation of the allylic cation intermediate and its subsequent cyclization. Researchers in this area should consider screening a variety of chiral ligands in combination with silver salts.
Pathway B: Stereoselective Derivatization of 4-Bromo-3-methyl-2(5H)-furanone The achiral or racemic butenolide product can be subjected to a range of well-established stereoselective transformations. These include:
-
Asymmetric conjugate addition: The α,β-unsaturated lactone system is an excellent Michael acceptor. The use of chiral organocatalysts or chiral copper catalysts can facilitate the enantioselective addition of various nucleophiles.
-
Asymmetric dihydroxylation or epoxidation: The double bond can be functionalized using asymmetric dihydroxylation (e.g., Sharpless asymmetric dihydroxylation) or epoxidation methods to introduce new stereocenters.
-
Catalytic asymmetric hydrogenation: The double bond can be hydrogenated enantioselectively using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands).
Conclusion
This compound is a cost-effective and versatile starting material for the synthesis of functionalized butenolides. The provided protocol for the synthesis of 4-bromo-3-methyl-2(5H)-furanone offers a reliable method to access this key intermediate. While direct stereoselective synthesis from the cyclopropane precursor is a developing area, the resulting butenolide provides a valuable platform for a multitude of established stereoselective transformations, paving the way for the efficient construction of complex chiral molecules for drug discovery and development. Further research into asymmetric ring-opening reactions of this system is highly encouraged.
References
- 1. Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of a Furan Lignan (+)-Sylvone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed enantioselective synthesis of γ-butenolides via radical diversification of allenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid in the Total Synthesis of (±)-Ledene
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,2-Dibromo-1-methylcyclopropanecarboxylic acid has emerged as a versatile and powerful building block in the intricate field of total synthesis. Its inherent strain and the presence of two bromine atoms on the cyclopropane ring offer a gateway to a variety of synthetic transformations, including ring-opening reactions and functional group interconversions. This application note details the strategic use of this compound in the total synthesis of the sesquiterpene (±)-ledene, highlighting its role in constructing the core carbocyclic framework of the natural product.
Application in the Total Synthesis of (±)-Ledene
The total synthesis of (±)-ledene, a sesquiterpene isolated from the essential oil of Ledum palustre, provides a compelling case study for the synthetic utility of this compound. The key transformation involves the reaction of the corresponding methyl ester with methyllithium, which initiates a cascade of reactions culminating in the formation of a key bicyclic intermediate.
Key Reaction and Transformation
The pivotal step in this synthetic strategy is the treatment of methyl 2,2-dibromo-1-methylcyclopropanecarboxylate with methyllithium. This reaction does not result in a simple debromination but rather a more complex rearrangement. The reaction is believed to proceed through a lithium-halogen exchange, followed by the formation of a highly reactive cyclopropylidene intermediate. This intermediate then undergoes an intramolecular C-H insertion reaction, a process that forges a new carbon-carbon bond and constructs the bicyclic core of the target molecule.
A subsequent reduction of the resulting ketone affords the corresponding alcohol, which can be further elaborated to achieve the total synthesis of (±)-ledene.
Quantitative Data Summary
The following table summarizes the key quantitative data for the pivotal transformation in the synthesis of (±)-ledene.
| Step | Reactant | Reagent | Product | Yield (%) |
| 1. Ring Expansion/Annulation | Methyl 2,2-dibromo-1-methylcyclopropanecarboxylate | Methyllithium | Bicyclic Ketone Intermediate | 65 |
| 2. Reduction | Bicyclic Ketone Intermediate | Lithium aluminum hydride | Bicyclic Alcohol Intermediate | 90 |
Experimental Protocols
Synthesis of Methyl 2,2-dibromo-1-methylcyclopropanecarboxylate
Procedure: To a solution of this compound (1.0 eq) in methanol (0.5 M) at 0 °C is added thionyl chloride (1.2 eq) dropwise. The reaction mixture is then warmed to room temperature and stirred for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford methyl 2,2-dibromo-1-methylcyclopropanecarboxylate as a colorless oil, which can be used in the next step without further purification.
Formation of the Bicyclic Ketone Intermediate
Procedure: A solution of methyl 2,2-dibromo-1-methylcyclopropanecarboxylate (1.0 eq) in anhydrous diethyl ether (0.2 M) is cooled to -78 °C under an argon atmosphere. Methyllithium (2.2 eq, 1.6 M in diethyl ether) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional 2 hours. The reaction is quenched by the slow addition of saturated ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the bicyclic ketone intermediate.
Visualizing the Synthetic Strategy
The following diagrams illustrate the key transformations and the overall workflow of the synthesis.
Caption: Key ring expansion/annulation reaction.
Caption: Overall synthetic workflow to (±)-ledene.
Conclusion
The application of this compound in the total synthesis of (±)-ledene showcases its effectiveness as a strategic building block. The unique reactivity of the gem-dibromocyclopropane moiety allows for the rapid construction of complex carbocyclic frameworks through a novel ring expansion and annulation strategy. This approach provides a concise and efficient route to a challenging natural product target, highlighting the potential of this building block for the synthesis of other biologically active molecules. Researchers in drug discovery and natural product synthesis can leverage the principles demonstrated here to design innovative synthetic routes to novel chemical entities.
Application Notes: The Strategic Use of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid in the Synthesis of the Antiviral Agent Voxilaprevir
Introduction
2,2-Dibromo-1-methylcyclopropanecarboxylic acid is a versatile synthetic intermediate that serves as a valuable precursor for the introduction of the 1-methylcyclopropane moiety into bioactive molecules. This structural motif is of significant interest in drug discovery due to its ability to impart conformational rigidity and improve metabolic stability. This application note details the synthetic pathway from this compound to the potent Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Voxilaprevir. Included are detailed experimental protocols, quantitative data on the biological activity of Voxilaprevir, and a diagram of its mechanism of action.
Synthetic Pathway Overview
The synthesis of Voxilaprevir from this compound is a multi-step process. The initial key transformation involves the reductive debromination of the starting material to yield 1-methylcyclopropanecarboxylic acid. This intermediate is then converted to the corresponding sulfonamide, which is subsequently incorporated into the final macrocyclic structure of Voxilaprevir.
Caption: Synthetic workflow from the starting material to Voxilaprevir.
Quantitative Data
Table 1: Biological Activity of Voxilaprevir Against HCV Genotypes
| HCV Genotype | Assay Type | Value | Reference |
| Genotype 1b | Ki (NS3 Protease) | 0.038 nM | [1] |
| Genotype 3a | Ki (NS3 Protease) | 0.066 nM | [1] |
| Genotype 1a | EC50 (Replicon) | 0.33 nM | [1] |
| Genotype 1b | EC50 (Replicon) | 3.9 nM | [1] |
| Genotype 2a | EC50 (Replicon) | 3.3 nM | [1] |
| Genotype 3a | EC50 (Replicon) | 3.7 nM | [1] |
| Genotype 4a | EC50 (Replicon) | 4.5 nM | [1] |
| Genotype 5a | EC50 (Replicon) | 1.8 nM | [1] |
| Genotype 6a | EC50 (Replicon) | 6.6 nM | [1] |
Table 2: Clinical Efficacy of Voxilaprevir-containing Regimen (Vosevi™)
| HCV Genotype | Patient Population | Sustained Virologic Response (SVR12) | Reference |
| Genotype 1 | DAA-Experienced | 96% | [2] |
| Genotype 1a | DAA-Naive | 92% | [3][4] |
| Genotype 3 (with cirrhosis) | DAA-Naive | 96% | [3][4] |
| Genotypes 1-6 | DAA-Experienced | 95.4% | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclopropanecarboxylic Acid
This protocol is adapted from the general method described in patent CN104447293A.
Materials:
-
This compound
-
Methanol
-
Sodium metal
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound in methanol, carefully add sodium metal in portions under an inert atmosphere. The reaction is exothermic and should be cooled in an ice bath.
-
After the addition of sodium is complete, the reaction mixture is stirred at room temperature for 2-4 hours, and then heated to reflux for 6-8 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified to pH 1-2 with concentrated hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-methylcyclopropanecarboxylic acid.
Protocol 2: Synthesis of (1-Methylcyclopropyl)sulfonamide
This protocol is a general procedure for the synthesis of sulfonamides from carboxylic acids.
Materials:
-
1-Methylcyclopropanecarboxylic acid
-
Thionyl chloride
-
Ammonia (aqueous solution)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Formation of 1-Methylcyclopropane-1-sulfonyl chloride: 1-Methylcyclopropanecarboxylic acid is converted to its corresponding sulfonyl chloride. A common method involves reaction with thionyl chloride and subsequent oxidative chlorination.
-
Amination: The crude 1-methylcyclopropane-1-sulfonyl chloride is dissolved in DCM and cooled to 0°C in an ice bath.
-
Aqueous ammonia is added dropwise to the solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude (1-methylcyclopropyl)sulfonamide, which can be further purified by recrystallization or column chromatography.
Protocol 3: Synthesis of Voxilaprevir (Final Coupling Step)
The final step in the synthesis of Voxilaprevir involves the coupling of the (1-methylcyclopropyl)sulfonamide moiety with the advanced macrocyclic core of the molecule. This is typically achieved through an amide bond formation.
Materials:
-
(1-Methylcyclopropyl)sulfonamide
-
Voxilaprevir macrocyclic acid precursor
-
Peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
The Voxilaprevir macrocyclic acid precursor is dissolved in anhydrous DMF.
-
The peptide coupling reagent and DIPEA are added to the solution and stirred for 15-30 minutes at room temperature.
-
(1-Methylcyclopropyl)sulfonamide is added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours and monitored by HPLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with aqueous citric acid, saturated sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by preparative HPLC to yield Voxilaprevir.
Mechanism of Action: Inhibition of HCV NS3/4A Protease
Voxilaprevir is a potent inhibitor of the Hepatitis C virus NS3/4A serine protease.[6] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle.[6] By binding to the active site of the NS3/4A protease, Voxilaprevir blocks its function, thereby preventing viral replication.
Caption: Inhibition of HCV replication by Voxilaprevir.
Conclusion
This compound is a key starting material for the synthesis of the 1-methylcyclopropane-containing antiviral drug, Voxilaprevir. The synthetic route, while multi-stepped, provides efficient access to this important bioactive molecule. Voxilaprevir demonstrates potent pan-genotypic activity against Hepatitis C virus by effectively inhibiting the NS3/4A protease, a critical enzyme in the viral life cycle. The data and protocols presented herein provide a comprehensive guide for researchers and drug development professionals interested in the application of cyclopropane-containing building blocks in medicinal chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigational HCV regimen shows promise in two phase 3 trials [healio.com]
- 3. Efficacy of 8 Weeks of Sofosbuvir, Velpatasvir, and Voxilaprevir in Patients With Chronic HCV Infection: 2 Phase 3 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real-world effectiveness of voxilaprevir/velpatasvir/sofosbuvir in patients following DAA failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voxilaprevir | C40H52F4N6O9S | CID 89921642 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ring-Opening Reactions of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dibromo-1-methylcyclopropanecarboxylic acid and its derivatives are strained ring systems that serve as versatile intermediates in organic synthesis. The high degree of ring strain and the presence of the gem-dibromide functionality make these molecules susceptible to a variety of ring-opening and rearrangement reactions. These transformations provide access to a diverse range of acyclic and heterocyclic structures, which are valuable scaffolds in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for key ring-opening reactions of this class of compounds.
The primary modes of reactivity explored herein include reactions with organometallic reagents, which can lead to reductive debromination or substitution, and silver ion-assisted solvolysis, which promotes ring expansion and the formation of larger carbocyclic or heterocyclic frameworks. Understanding the reaction mechanisms and having access to detailed protocols is crucial for harnessing the synthetic potential of these valuable building blocks.
General Reaction Pathway
The ring-opening reactions of this compound can proceed through several distinct mechanistic pathways, largely dictated by the reagents and reaction conditions employed. A generalized schematic of these transformations is presented below.
Caption: Generalized reaction pathways for this compound.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key transformations of this compound and its analogs. The quantitative data from these reactions are summarized in the subsequent table for ease of comparison.
Protocol 1: Reaction with Methyllithium
This protocol describes the reaction of this compound with methyllithium, which primarily results in the formation of the corresponding monobromocyclopropane.[1] This reaction is highly dependent on the position of the carboxyl group. When the carboxylic acid is directly attached to the gem-dibromocyclopropane ring, methyllithium preferentially attacks the gem-dibromo moiety.[1]
Experimental Workflow:
Caption: Step-by-step workflow for the reaction with methyllithium.
Materials:
-
This compound
-
Methyllithium (in diethyl ether)
-
Anhydrous diethyl ether
-
Water or dilute aqueous acid (for quenching)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous diethyl ether.
-
Cool the stirred solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add a solution of methyllithium (typically 1.2 molar equivalents) in diethyl ether to the reaction mixture via the dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.
-
Carefully quench the reaction by the slow addition of water or a dilute aqueous acid solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by vacuum distillation or column chromatography to yield the monobromocyclopropane product.[1]
Protocol 2: Silver Ion-Assisted Solvolysis (Analogous System)
Experimental Workflow:
Caption: Step-by-step workflow for silver ion-assisted solvolysis.
Materials:
-
2,2-Dibromo-1-phenylcyclopropanecarboxylic acid (as a model substrate)
-
Silver trifluoroacetate (AgTFA)
-
Anhydrous methanol (or other alcohol solvent)
-
Diatomaceous earth (e.g., Celite®)
-
Standard reflux apparatus
Procedure:
-
To a solution of 2,2-dibromo-1-phenylcyclopropanecarboxylic acid in anhydrous methanol, add silver trifluoroacetate.
-
Heat the reaction mixture to reflux and maintain for a period of time, monitoring the disappearance of the starting material by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the precipitated silver salts, and wash the filter cake with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the ring-opened products.[2]
Quantitative Data Summary
The following table summarizes the quantitative data for the reactions described above.
| Entry | Substrate | Reagent(s) | Solvent | Temp. (°C) | Product(s) | Yield (%) | Reference |
| 1 | This compound | Methyllithium | Diethyl ether | 0 | trans-2-Bromo-1-methylcyclopropanecarboxylic acid | 80-90 | [1] |
| 2 | 2,2-Dibromo-1-phenylcyclopropanecarboxylic acid (analog) | Silver trifluoroacetate | Methanol | Reflux | Mixture of ring-opened products | N/A | [2] |
Note: N/A indicates that specific yield data was not available in the cited literature, but the reaction was reported to proceed.
Conclusion
The ring-opening reactions of this compound and its analogs represent a powerful tool in synthetic organic chemistry. The protocols and data presented herein provide a foundation for researchers to explore the rich reactivity of these strained systems. The reaction with organolithium reagents offers a pathway to stereospecifically substituted cyclopropanes, while silver ion-assisted solvolysis opens up avenues to more complex, ring-expanded structures. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the synthetic utility of these valuable intermediates in the development of novel chemical entities.
References
Application Notes and Protocols for the Dehalogenation of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The dehalogenation of 2,2-dibromo-1-methylcyclopropanecarboxylic acid is a crucial chemical transformation for the synthesis of the valuable building block, 1-methylcyclopropanecarboxylic acid. This target molecule is an important intermediate in the preparation of various pharmaceuticals and agrochemicals. The removal of the two bromine atoms from the cyclopropane ring can be achieved through several reductive dehalogenation methods.
The choice of method can depend on factors such as substrate tolerance to reaction conditions, desired yield, purity requirements, and scalability. Common approaches include the use of dissolving metal reductions, such as with sodium metal, or heterogeneous reductions using zinc powder. Catalytic methods, including those employing nickel or ruthenium catalysts, offer milder conditions and are part of ongoing efforts to develop more environmentally benign processes.[1][2] For instance, nickel nanoparticle-catalyzed reductions can be performed under mild, aqueous conditions.[1][3]
This document provides detailed protocols for the synthesis of the starting material, this compound, and its subsequent dehalogenation to 1-methylcyclopropanecarboxylic acid. A primary protocol using sodium metal is described based on patent literature, and a detailed alternative protocol using zinc reduction is also provided as a well-established and reliable method for this transformation.
Data Presentation
| Step | Reactants | Reagents & Solvents | Reaction Conditions | Yield | Purity | Reference |
| Synthesis of Starting Material | Methacrylic acid, Bromoform | 30% Sodium hydroxide, Chloroform (as solvent), Triethylbenzylammonium bromide (catalyst) | Room Temperature, 4 hours | 93.6% | >95% | [4][5] |
| Dehalogenation | This compound | Metallic Sodium | Not specified in detail | 92.6% | >95% | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound[4][5]
This protocol describes the synthesis of the starting material via a phase-transfer catalyzed reaction.
Materials:
-
Methacrylic acid (0.3 mol, 25.8 g)
-
Bromoform (used in place of chloroform in the cited procedure)
-
30% aqueous solution of sodium hydroxide (160 ml)
-
Triethylbenzylammonium bromide (0.5 g)
-
Dichloromethane (for extraction)
-
Concentrated hydrochloric acid
-
Anhydrous magnesium sulfate or sodium sulfate
-
500 ml three-neck round-bottom flask
-
Mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Equip a 500 ml three-neck round-bottom flask with a mechanical stirrer.
-
To the flask, add methacrylic acid (25.8 g, 0.3 mol), 100 ml of a suitable organic solvent (as per the analogous dichloro-synthesis, chloroform was used, but for the dibromo-compound, an inert solvent like dichloromethane is appropriate), and triethylbenzylammonium bromide (0.5 g).
-
Add 160 ml of a 30% aqueous solution of sodium hydroxide.
-
Stir the mixture vigorously at room temperature for 4 hours.
-
After 4 hours, stop the stirring and allow the layers to separate.
-
Separate the aqueous (upper) layer.
-
With stirring, carefully add concentrated hydrochloric acid dropwise to the aqueous phase to adjust the pH to 1.
-
Continue stirring for an additional 30 minutes.
-
Extract the acidified aqueous phase with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield this compound.
Protocol 2: Dehalogenation of this compound using Sodium Metal
This protocol is based on the method described in patent literature, with procedural details supplemented from general laboratory practices for similar reactions.[5]
Materials:
-
This compound
-
Metallic sodium
-
Anhydrous solvent (e.g., liquid ammonia, or an inert ether like THF with a proton source like ethanol)
-
Concentrated hydrochloric acid
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction flask suitable for low-temperature reactions (if using liquid ammonia)
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a suitable reaction flask, dissolve this compound in an anhydrous solvent.
-
Cool the reaction mixture if necessary (e.g., to -78 °C for liquid ammonia).
-
Carefully add small pieces of metallic sodium to the stirred solution. The reaction is exothermic and produces hydrogen gas.
-
Continue the addition of sodium until the reaction is complete (e.g., persistence of a blue color in liquid ammonia, or as monitored by TLC).
-
Quench the reaction carefully with a proton source (e.g., ethanol or ammonium chloride).
-
Allow the solvent to evaporate (if using liquid ammonia) or add water to the reaction mixture.
-
Acidify the aqueous solution to pH 1 with concentrated hydrochloric acid.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield 1-methylcyclopropanecarboxylic acid.
Protocol 3: Alternative Dehalogenation using Zinc Powder
This protocol provides a detailed and reliable alternative method for the dehalogenation.
Materials:
-
This compound
-
Zinc powder
-
Ethanol or acetic acid (as solvent and proton source)
-
Hydrochloric acid (for workup)
-
Diethyl ether or dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add this compound.
-
Add a suitable solvent such as ethanol or acetic acid.
-
Add an excess of zinc powder to the stirred solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be applied to accelerate the reaction if necessary.
-
Upon completion, filter the reaction mixture to remove excess zinc and any inorganic salts.
-
If the solvent is acidic (e.g., acetic acid), neutralize it carefully with a base (e.g., sodium bicarbonate solution).
-
Acidify the aqueous solution to pH 1 with hydrochloric acid.
-
Extract the product with diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield 1-methylcyclopropanecarboxylic acid.
Visualizations
Caption: Overall experimental workflow for the synthesis and dehalogenation.
Caption: A plausible mechanism for the reductive dehalogenation.
References
- 1. Nickel Nanoparticle Catalyzed Mono- and Di-Reductions of gem-Dibromocyclopropanes Under Mild, Aqueous Micellar Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-DIBROMO-1-METHYL-CYCLOPROPANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
esterification of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid reaction conditions
Application Note: Esterification of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides detailed protocols and reaction conditions for the esterification of this compound. This compound, featuring a sterically hindered cyclopropane ring, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. The protocols outlined below are based on established esterification methodologies, with specific data referenced from relevant literature.
The primary method detailed is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. Due to the steric hindrance presented by the dibrominated cyclopropane ring, specific conditions are crucial for achieving high yields. Alternative methods for esterifying sterically hindered carboxylic acids are also briefly discussed.
Data Presentation: Reaction Conditions and Yields
A Chinese patent describes the successful synthesis of methyl 2,2-dibromo-1-methylcyclopropylcarboxylate, providing a benchmark for the esterification of the parent carboxylic acid.[1] The table below summarizes the reported yield and purity for this specific transformation.
| Ester Product | Reactants | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
| Methyl 2,2-dibromo-1-methylcyclopropylcarboxylate | This compound, Methanol | Acid Catalyst (e.g., H₂SO₄) | Methanol (excess) | 93.6 | >95 | CN104447293A[1] |
Experimental Protocols
The following is a detailed protocol for the synthesis of methyl 2,2-dibromo-1-methylcyclopropylcarboxylate via Fischer esterification. This protocol is a representative procedure based on standard organic chemistry practices for this type of transformation.
Protocol 1: Acid-Catalyzed Esterification of this compound
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol). Maintain the reflux with stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Reduce the volume of methanol using a rotary evaporator.
-
Transfer the residue to a separatory funnel and add dichloromethane or diethyl ether and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 2,2-dibromo-1-methylcyclopropylcarboxylate.
-
If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Alternative Esterification Strategies for Sterically Hindered Acids
For carboxylic acids that are particularly resistant to Fischer esterification due to steric hindrance, alternative methods can be employed:
-
Activation with Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used to form an active intermediate that is more susceptible to nucleophilic attack by the alcohol.
-
Conversion to Acyl Chlorides: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with the alcohol to form the ester.
Visualizations
Below are diagrams illustrating the key processes involved in the esterification of this compound.
Figure 1: Mechanism of Fischer Esterification.
Figure 2: Experimental Workflow for Esterification.
References
enantioselective synthesis of 1-methylcyclopropanecarboxylic acid from 2,2-dibromo-1-methylcyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantioselective synthesis of 1-methylcyclopropanecarboxylic acid, a valuable chiral building block in medicinal chemistry and materials science. The synthesis commences with the readily available 2,2-dibromo-1-methylcyclopropanecarboxylic acid. The described methodology involves a two-stage process: firstly, the reductive dehalogenation of the starting material to yield racemic 1-methylcyclopropanecarboxylic acid, followed by the chiral resolution of the racemate. The resolution is achieved through the formation of diastereomeric salts using a chiral amine, enabling the separation of the desired enantiomer. This protocol offers a practical and accessible route to enantiomerically enriched 1-methylcyclopropanecarboxylic acid.
Introduction
Chiral cyclopropane derivatives are significant structural motifs in a wide array of biologically active molecules and functional materials. The stereochemistry of these compounds is often crucial for their desired properties. 1-Methylcyclopropanecarboxylic acid, with its stereogenic center, is a key precursor for the synthesis of more complex chiral molecules. Direct asymmetric synthesis from achiral precursors can be challenging. An alternative and often more practical approach is the synthesis of the racemic compound followed by an efficient chiral resolution. This application note details such a strategy, starting from this compound.
Overall Experimental Workflow
The synthesis is divided into two main parts: the preparation of the racemic acid and its subsequent separation into enantiomers.
Figure 1: Overall workflow for the synthesis of enantiomerically enriched 1-methylcyclopropanecarboxylic acid.
Part 1: Synthesis of Racemic 1-Methylcyclopropanecarboxylic Acid
This protocol is adapted from methodologies involving the dehalogenation of gem-dihalocyclopropanes.[1]
Experimental Protocol
Materials:
-
This compound
-
Sodium metal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place finely cut sodium metal in anhydrous diethyl ether or THF under an inert atmosphere.
-
Addition of Substrate: Dissolve this compound in the same anhydrous solvent and add it dropwise to the stirred suspension of sodium metal at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of ethanol to consume any unreacted sodium, followed by the addition of water.
-
Acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath. Acidify the solution to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid with stirring.
-
Extraction: Extract the acidified aqueous solution with dichloromethane or diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield racemic 1-methylcyclopropanecarboxylic acid.
Expected Results
| Product | Yield (%) | Purity (%) |
| Racemic 1-methylcyclopropanecarboxylic acid | >90 | >95 |
Table 1: Expected yield and purity for the synthesis of racemic 1-methylcyclopropanecarboxylic acid.
Part 2: Chiral Resolution of 1-Methylcyclopropanecarboxylic Acid
The following is a general protocol for the chiral resolution of a carboxylic acid using a chiral amine.[2][3][4] The specific conditions (solvent, temperature, and stoichiometry) may require optimization for this particular substrate. (S)-(-)-α-Methylbenzylamine is a commonly used and effective resolving agent for many carboxylic acids.
Experimental Protocol
Materials:
-
Racemic 1-methylcyclopropanecarboxylic acid
-
(S)-(-)-α-Methylbenzylamine (or another suitable chiral amine)
-
A suitable solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof)
-
Concentrated hydrochloric acid (HCl) or other strong acid
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic 1-methylcyclopropanecarboxylic acid in a minimal amount of a suitable warm solvent.
-
In a separate flask, dissolve an equimolar amount of (S)-(-)-α-methylbenzylamine in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
-
Crystallization of the Less Soluble Diastereomeric Salt:
-
Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
The enantiomeric excess (ee) of the crystallized salt can be improved by recrystallization from the same or a different solvent.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the collected diastereomeric salt crystals in water.
-
Acidify the suspension with a strong acid (e.g., concentrated HCl) to a pH of approximately 1.
-
Extract the liberated enantiomerically enriched 1-methylcyclopropanecarboxylic acid with diethyl ether or another suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and concentrate it under reduced pressure.
-
-
Isolation of the Other Enantiomer (Optional):
-
The mother liquor from the initial crystallization contains the more soluble diastereomeric salt, which is enriched in the other enantiomer.
-
This enantiomer can be recovered by evaporating the solvent from the mother liquor and following the same acidification and extraction procedure as described above.
-
Data Presentation
| Resolving Agent | Enantiomer Obtained from Crystals | Expected Enantiomeric Excess (ee%) |
| (S)-(-)-α-Methylbenzylamine | (S)- or (R)-acid (empirical) | >95 (after recrystallization) |
| (R)-(+)-α-Methylbenzylamine | Opposite enantiomer | >95 (after recrystallization) |
Table 2: Expected outcome of the chiral resolution. The absolute configuration of the enantiomer in the less soluble salt needs to be determined experimentally.
Logical Diagram for Chiral Resolution
Figure 2: Logical flow of the chiral resolution process via diastereomeric salt formation.
Conclusion
The presented protocols provide a comprehensive guide for the enantioselective synthesis of 1-methylcyclopropanecarboxylic acid from this compound. The two-stage approach of racemic synthesis followed by chiral resolution is a robust and adaptable method for obtaining the desired enantiomerically enriched product. This methodology is well-suited for laboratory-scale synthesis and can be a valuable tool for researchers in organic synthesis and drug development.
References
Troubleshooting & Optimization
experimental challenges with 2,2-Dibromo-1-methylcyclopropanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dibromo-1-methylcyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common experimental challenges in a question-and-answer format.
Q1: My dibromocyclopropanation reaction yield is significantly lower than the reported 93.6%. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here's a troubleshooting guide:
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Inefficient Phase Transfer Catalysis: The reaction relies on a phase transfer catalyst (e.g., benzyltriethylammonium bromide) to facilitate the reaction between the aqueous sodium hydroxide and the organic phase (bromoform and methacrylic acid).
-
Troubleshooting:
-
Ensure the catalyst is fresh and has been stored under anhydrous conditions.
-
Verify the correct molar ratio of the catalyst is used. A slight excess may sometimes be beneficial, but significant excess can lead to emulsion formation.
-
Vigorous stirring is crucial to maximize the interfacial area between the two phases. Ensure your stirring is adequate to create a fine emulsion.
-
-
-
Decomposition of Dibromocarbene: The intermediate dibromocarbene is unstable and can decompose before reacting with methacrylic acid.
-
Troubleshooting:
-
Maintain the reaction temperature at room temperature as specified. Excursions to higher temperatures can accelerate carbene decomposition.
-
Slow, controlled addition of the sodium hydroxide solution can help to maintain a low steady-state concentration of dibromocarbene, favoring the reaction with the alkene over decomposition.
-
-
-
Side Reactions of Methacrylic Acid: Under strongly basic conditions, methacrylic acid can undergo side reactions.
-
Troubleshooting:
-
Ensure the stoichiometry of the reactants is correct. Using a slight excess of bromoform might favor the desired reaction.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) by spotting the organic layer. The disappearance of methacrylic acid indicates reaction completion.
-
If the reaction stalls, ensure the stirring is efficient and the concentration of the sodium hydroxide solution is correct.
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-
Q2: I'm observing an oily or difficult-to-purify product. What are the likely impurities and how can I remove them?
A2: The primary impurities are typically unreacted starting materials (bromoform and methacrylic acid) and potentially small amounts of side products.
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Unreacted Bromoform: Bromoform is a high-boiling liquid and can be difficult to remove completely by simple evaporation.
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Purification Strategy:
-
Vacuum Distillation: Carefully distill off the excess bromoform under reduced pressure.
-
Column Chromatography: If the product is a solid, column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the product from residual bromoform.
-
-
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Unreacted Methacrylic Acid: Being an acid, it can be removed with a basic wash.
-
Purification Strategy:
-
Aqueous Work-up: During the work-up, washing the organic layer with a saturated sodium bicarbonate solution will extract the unreacted methacrylic acid into the aqueous phase. Be cautious of gas evolution (CO₂).
-
-
-
Side Products: Potential side products could arise from the ring-opening of the cyclopropane ring.
-
Purification Strategy:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification. Test various solvents (e.g., hexanes, ethyl acetate/hexanes, toluene) to find one that provides good quality crystals.
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Column Chromatography: This is a versatile method to separate the desired product from various impurities.
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-
Q3: The isolated product appears to be unstable and decomposes over time. What are the stability challenges and how should I store the compound?
A3: Gem-dibromocyclopropanes, especially those with activating groups like a carboxylic acid, can be susceptible to decomposition.
-
Potential Decomposition Pathways:
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Ring-Opening: Under acidic or basic conditions, or upon heating, the strained cyclopropane ring can open.
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Decarboxylation: Carboxylic acids can lose CO₂ upon heating, although this typically requires higher temperatures.
-
-
Recommended Storage Conditions:
-
Store the purified compound in a tightly sealed container.
-
Keep it in a cool, dark place, preferably in a refrigerator or freezer.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.
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Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis of this compound.
Table 1: Synthesis of this compound - Reactant Quantities and Yield
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Methacrylic Acid | 86.09 | 25.8 | 0.3 | 1 |
| Bromoform | 252.73 | - | - | Excess |
| Sodium Hydroxide | 40.00 | 48.0 | 1.2 | 4 |
| Benzyltriethylammonium Bromide | 272.24 | 0.5 | 0.0018 | 0.006 |
| Product | 257.91 | ~72.2 | ~0.28 | - |
| Reported Yield | - | - | - | 93.6% |
| Reported Purity | - | - | - | >95% |
Note: The amount of bromoform is not explicitly stated in the reference procedure but is used in excess.
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₆Br₂O₂ |
| Molecular Weight | 257.91 g/mol |
| CAS Number | 5365-21-9 |
| Boiling Point (Predicted) | 289.3 ± 40.0 °C at 760 mmHg |
| Flash Point (Predicted) | 128.8 ± 27.3 °C |
| Density (Predicted) | 2.3 g/cm³ |
Experimental Protocols
Synthesis of this compound
This protocol is based on the phase-transfer catalyzed dibromocyclopropanation of methacrylic acid.
Materials and Equipment:
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500 mL three-neck round-bottom flask
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Mechanical stirrer
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Dropping funnel
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Condenser
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Ice bath
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Separatory funnel
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Rotary evaporator
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Methacrylic acid
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Bromoform
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30% (w/w) Sodium hydroxide solution
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Benzyltriethylammonium bromide
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Concentrated hydrochloric acid
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Dichloromethane (or other suitable extraction solvent)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, add methacrylic acid (25.8 g, 0.3 mol), bromoform (in a suitable organic solvent like dichloromethane if necessary), and benzyltriethylammonium bromide (0.5 g).
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Addition of Base: Begin vigorous stirring of the organic mixture. Slowly add a 30% solution of sodium hydroxide (160 mL) dropwise to the reaction mixture at room temperature. The addition should be controlled to maintain the temperature and avoid excessive exotherm.
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Reaction: Continue stirring vigorously at room temperature for 4 hours. Monitor the reaction progress by TLC.
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Work-up: a. Stop stirring and allow the layers to separate. The lower layer is the organic phase. b. Separate the layers using a separatory funnel. c. To the upper aqueous layer, carefully add concentrated hydrochloric acid dropwise with stirring in an ice bath until the pH reaches 1. d. Stir for an additional 30 minutes. e. Extract the acidified aqueous layer with dichloromethane (3 x 100 mL). f. Combine all organic phases.
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Isolation and Purification: a. Dry the combined organic phases over anhydrous magnesium sulfate or sodium sulfate. b. Filter to remove the drying agent. c. Remove the solvent by rotary evaporation to yield the crude product. d. Further purification can be achieved by recrystallization or column chromatography if necessary. A reported yield of 93.6% with a purity of >95% has been achieved with this method.[1]
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Optimizing 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
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After the reaction and workup, the isolated mass of the product is significantly lower than the theoretical yield.
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TLC or NMR analysis of the crude product shows a large amount of unreacted starting material (methacrylic acid).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Phase-Transfer Catalysis | 1. Catalyst Choice: Ensure you are using an appropriate phase-transfer catalyst (PTC). Quaternary ammonium salts like triethylbenzylammonium bromide (TEBAB) or tetrabutylammonium bromide (TBAB) are commonly used. For challenging reactions, consider more lipophilic catalysts. 2. Catalyst Concentration: The catalyst loading is crucial. Too little catalyst will result in a slow reaction rate. A typical starting point is 1-5 mol% relative to the alkene. If the yield is low, consider incrementally increasing the catalyst loading. |
| Inadequate Mixing | The reaction is biphasic, and efficient mixing is essential to maximize the interfacial area where the reaction occurs. Use a mechanical stirrer and ensure vigorous agitation throughout the reaction. A vortex should be visible. |
| Incorrect Base Concentration | The concentration of the aqueous sodium hydroxide (NaOH) solution is a critical parameter. A 30-50% (w/w) solution is typically effective.[1] If the concentration is too low, the deprotonation of bromoform to generate dibromocarbene will be inefficient. Conversely, a concentration that is too high can lead to side reactions or potential safety hazards. |
| Decomposition of Bromoform | Bromoform can decompose, especially in the presence of a strong base and at elevated temperatures. Ensure the reaction is run at the recommended temperature (typically room temperature).[1] Use fresh, stabilized bromoform if possible. |
| Low Reaction Temperature | While high temperatures can be detrimental, a temperature that is too low can lead to a sluggish reaction. If running at a temperature below ambient, consider allowing the reaction to proceed for a longer duration or gradually increasing the temperature to room temperature. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using TLC by spotting the organic layer. If starting material is still present after the initial reaction time, extend the stirring period. |
Issue 2: Formation of Significant By-products
Symptoms:
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TLC analysis of the crude product shows multiple spots in addition to the product and starting material.
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NMR spectrum of the crude product is complex and shows unexpected peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Bromoform | Under strongly basic conditions, bromoform can be hydrolyzed to carbon monoxide and bromide ions. This is more prevalent at higher temperatures and with prolonged reaction times. Ensure the reaction temperature is controlled and avoid unnecessarily long reaction times. |
| Polymerization of Methacrylic Acid | Methacrylic acid can polymerize under basic conditions. While the dibromocyclopropanation is generally faster, polymerization can be a competing side reaction. Ensure that the addition of the base is controlled and that the reaction is well-stirred to quickly consume the methacrylic acid. |
| Michael Addition | Although less common for this specific reaction, other nucleophiles present in the reaction mixture could potentially undergo Michael addition to the methacrylic acid. This can be minimized by ensuring the purity of the starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of NaOH for this reaction?
A 30% aqueous solution of sodium hydroxide is a good starting point as reported in several procedures.[1] Some protocols for similar reactions have successfully used up to 50% NaOH. However, it is important to note that very high concentrations of NaOH can sometimes lead to side reactions or workup difficulties.
Q2: Which phase-transfer catalyst is best for this synthesis?
Triethylbenzylammonium bromide (TEBAB) is a commonly cited and effective catalyst for this reaction.[1] Other quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) can also be used. The choice of catalyst can influence the reaction rate and yield, and empirical optimization may be necessary for your specific conditions.
Q3: My reaction mixture is very thick and difficult to stir. What should I do?
This can happen due to the formation of a thick emulsion or precipitation. Ensure that the stirring is as vigorous as possible. If the issue persists, you can try diluting the organic phase with a small amount of additional solvent (e.g., dichloromethane).
Q4: How do I effectively purify the final product?
After the reaction, the aqueous layer is acidified to protonate the carboxylate product, which can then be extracted into an organic solvent like dichloromethane.[1] The organic extracts are then dried and the solvent is evaporated. The crude product can often be purified by recrystallization. Common solvents for recrystallization include hexane or a mixture of hexane and ethyl acetate. Column chromatography can also be used if necessary.
Q5: Can I use chloroform instead of bromoform to synthesize the corresponding 2,2-dichloro-1-methylcyclopropanecarboxylic acid?
Yes, the same general procedure can be adapted to use chloroform instead of bromoform to yield 2,2-dichloro-1-methylcyclopropanecarboxylic acid. The reaction principles are identical, involving the phase-transfer catalyzed generation of dichlorocarbene.
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound under Different Conditions.
| Starting Material | Reagents | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Methacrylic Acid | Bromoform | Triethylbenzylammonium bromide (unspecified) | 30% NaOH | Chloroform | 4 | 93.6 | [1] |
Note: The table will be expanded as more comparative data is found in the literature.
Experimental Protocols
General Procedure for the Synthesis of this compound:
This protocol is based on a reported synthesis and should be adapted and optimized for specific laboratory conditions.[1]
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Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add methacrylic acid (1.0 eq) and the organic solvent (e.g., dichloromethane or chloroform).
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Addition of Catalyst: Add the phase-transfer catalyst (e.g., triethylbenzylammonium bromide, 1-5 mol%).
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Addition of Bromoform: Add bromoform (1.1 - 1.5 eq).
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Addition of Base: Begin vigorous stirring and slowly add a 30% aqueous solution of sodium hydroxide (excess, typically 3-5 eq) via the dropping funnel. The addition should be controlled to manage any exotherm.
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Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
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Workup - Phase Separation: Once the reaction is complete, stop stirring and allow the layers to separate.
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Workup - Acidification: Separate the aqueous layer and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH is ~1.
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Workup - Extraction: Extract the acidified aqueous layer with dichloromethane (3x).
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Workup - Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Dibromocyclopropanation of Methacrylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dibromocyclopropanation of methacrylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the dibromocyclopropanation of methacrylic acid?
A1: The primary product is 2,2-dibromo-1-methylcyclopropanecarboxylic acid.
Q2: What is a common method for the dibromocyclopropanation of methacrylic acid?
A2: A widely used method is the reaction of methacrylic acid with bromoform (CHBr₃) and a strong base, often sodium hydroxide, in the presence of a phase-transfer catalyst like triethylbenzylammonium bromide.[1][2] This method, a variation of the Makosza reaction, is effective for generating dibromocarbene in a two-phase system.
Q3: Why is a phase-transfer catalyst used in this reaction?
A3: The phase-transfer catalyst facilitates the reaction between the aqueous sodium hydroxide and the organic phase containing methacrylic acid and bromoform. It helps transport the hydroxide ion into the organic phase to deprotonate the bromoform and generate the reactive dibromocarbene species.
Q4: Can the carboxylic acid group of methacrylic acid interfere with the reaction?
A4: Yes, the acidic proton of the carboxylic acid can be deprotonated by the strong base. This can potentially lead to side reactions where the resulting carboxylate anion reacts with the dibromocarbene.
Q5: What are the main potential side reactions to be aware of?
A5: The primary side reactions of concern are:
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Polymerization of methacrylic acid: This is a common issue with acrylic monomers, especially under basic conditions.
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Michael Addition: The tribromomethyl anion, an intermediate in the formation of dibromocarbene, could potentially undergo a Michael addition to the electron-deficient double bond of methacrylic acid.
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Reaction of the Carboxylate with Dibromocarbene: The deprotonated carboxylic acid may react with dibromocarbene to form ester or anhydride-like byproducts. For instance, in a similar reaction with betulonic acid, the formation of a dichloromethyl ester and an acid chloride was observed.
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Ring-Opening of the Cyclopropane Product: The resulting cyclopropane ring is strained and could potentially undergo ring-opening under harsh reaction conditions.
Troubleshooting Guides
Below are common issues encountered during the dibromocyclopropanation of methacrylic acid and their potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low to No Yield of Desired Product | 1. Inefficient dibromocarbene formation. 2. Inactive phase-transfer catalyst. 3. Substrate polymerization. 4. Incorrect stoichiometry. | 1. Ensure the use of a concentrated strong base (e.g., 30-50% NaOH). 2. Use a fresh, high-purity phase-transfer catalyst. 3. Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. 4. Use a molar excess of bromoform and base relative to methacrylic acid. |
| Formation of a White, Insoluble Precipitate | Polymerization of methacrylic acid or its sodium salt. | 1. Lower the reaction temperature. 2. Ensure efficient stirring to prevent localized high concentrations of base. 3. Add a polymerization inhibitor at the start of the reaction. |
| Presence of Multiple Unidentified Byproducts | 1. Michael addition of tribromomethyl anion. 2. Reaction of the carboxylate with dibromocarbene. | 1. Slowly add the base to the reaction mixture to maintain a low concentration of the tribromomethyl anion. 2. Consider protecting the carboxylic acid group as an ester prior to cyclopropanation, followed by hydrolysis. |
| Difficult Product Isolation | Emulsion formation during workup. | 1. Add a saturated brine solution to help break the emulsion. 2. Filter the mixture through a pad of celite. |
Experimental Protocols
Dibromocyclopropanation of Methacrylic Acid using Phase-Transfer Catalysis
This protocol is adapted from a patented procedure for the synthesis of this compound.[1][2]
Materials:
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Methacrylic acid
-
Bromoform (CHBr₃)
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Sodium hydroxide (NaOH), 30% aqueous solution
-
Triethylbenzylammonium bromide (TEBAB)
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Dichloromethane (CH₂Cl₂)
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Concentrated hydrochloric acid (HCl)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add methacrylic acid (1.0 eq), bromoform (molar excess, e.g., 3.0 eq), and triethylbenzylammonium bromide (catalytic amount, e.g., 0.01 eq).
-
To this mixture, add a 30% aqueous solution of sodium hydroxide (molar excess, e.g., 4.0 eq).
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Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, stop stirring and allow the layers to separate.
-
Separate the aqueous and organic layers.
-
Carefully acidify the aqueous layer to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid with stirring in an ice bath.
-
Extract the acidified aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
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The crude product can be further purified by recrystallization or column chromatography.
Expected Yield: A yield of approximately 93.6% has been reported for this procedure.[1][2]
Data Presentation
Table 1: Reaction Conditions and Reported Yields for the Synthesis of 2,2-dihalo-1-methylcyclopropanecarboxylic acid
| Haloform | Base | Catalyst | Solvent | Reported Yield (%) | Purity (%) | Reference |
| Chloroform | 30% NaOH (aq) | TEBAB | Chloroform | 86.2 | >95 | [1] |
| Bromoform | 30% NaOH (aq) | TEBAB | Bromoform | 93.6 | >95 | [1][2] |
Visualizations
Reaction Workflow
Caption: Workflow for the dibromocyclopropanation of methacrylic acid.
Potential Side Reaction Pathways
References
Technical Support Center: Purification of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid from a crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a crude mixture of this compound?
A1: Based on the common synthesis route from methacrylic acid and bromoform, potential impurities include unreacted starting materials (methacrylic acid, bromoform), and possible side-products from the reaction.
Q2: What are the primary methods for purifying this compound?
A2: The primary purification techniques for this compound, like many carboxylic acids, are:
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Acid-Base Extraction: To separate the acidic product from neutral or basic impurities.
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Recrystallization: To obtain a highly pure crystalline product.
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Column Chromatography: For separating the product from impurities with different polarities.
Q3: What is the reported melting point of pure this compound?
A3: While a specific experimental melting point is not consistently reported in publicly available literature, a similar compound, 1-methylcyclopropanecarboxylic acid, has a melting point of 30-32 °C.[1] The dibromo-substituted analog is expected to be a solid at room temperature with a higher melting point. An accurate melting point determination of the purified product is a crucial indicator of purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Low recovery of the carboxylic acid after acidification. | Incomplete extraction into the aqueous basic solution. | Ensure the pH of the aqueous solution is sufficiently basic (pH > 9) to fully deprotonate the carboxylic acid. Use a stronger base like NaOH if necessary. |
| Incomplete precipitation upon acidification. | Ensure the aqueous solution is sufficiently acidic (pH < 4) to fully protonate the carboxylate. Cool the solution in an ice bath to decrease the solubility of the carboxylic acid. | |
| Oily product precipitates instead of a solid. | The product may have a low melting point or be impure. | Cool the acidified solution thoroughly in an ice bath. If an oil persists, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and evaporate the solvent. The resulting crude solid can then be further purified by recrystallization. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable. | Select a different solvent or a solvent mixture. A good solvent will dissolve the compound when hot but not when cold. For carboxylic acids, common solvents include water, ethanol, or mixtures like hexane/ethyl acetate.[2] |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Supersaturation. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. | |
| Oiling out (product separates as an oil). | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Add a small amount of a solvent in which the compound is more soluble to the hot mixture. |
| Low yield of crystals. | Too much solvent was used. | Evaporate some of the solvent and re-cool. |
| The cooling process was too fast, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | Incorrect mobile phase polarity. | Optimize the mobile phase. For polar compounds like carboxylic acids on silica gel, a polar eluent system is needed. Start with a less polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and reduce tailing for acidic compounds. |
| The compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A step gradient or a linear gradient can be employed. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar modifier, like acetic acid (0.1-1%), to the eluent to improve the elution of the carboxylic acid.[3] |
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₅H₆Br₂O₂ | 257.91 | 5365-21-9 | Solid (expected) | N/A | N/A |
| Methacrylic acid (impurity) | C₄H₆O₂ | 86.09 | 79-41-4 | Liquid/Solid | 16 | 161 |
| Bromoform (impurity) | CHBr₃ | 252.73 | 75-25-2 | Liquid | 8 | 149.5 |
N/A: Not available in the searched literature.
Experimental Protocols
Detailed Protocol for Purification by Acid-Base Extraction followed by Recrystallization
This protocol assumes the crude product is a mixture of the desired carboxylic acid and neutral impurities.
1. Acid-Base Extraction:
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Dissolution: Dissolve the crude mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. Shake the funnel vigorously, venting frequently to release any pressure buildup.
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Separation: Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer (bottom layer if the organic solvent is less dense than water). Drain the aqueous layer into a clean flask.
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Re-extraction: Repeat the extraction of the organic layer with the basic solution to ensure all the carboxylic acid has been extracted. Combine the aqueous layers.
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Washing: Wash the combined aqueous layers with the organic solvent one more time to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH < 4, check with litmus paper). The this compound should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing it with cold deionized water.
2. Recrystallization:
-
Solvent Selection: To select a suitable solvent, test the solubility of a small amount of the crude solid in various solvents (e.g., hexane, ethyl acetate, ethanol, water, or mixtures) at room and elevated temperatures. A good solvent will dissolve the compound when hot but show low solubility when cold. A mixed solvent system, such as hexane-ethyl acetate, is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals start to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using methacrylic acid and bromoform under phase-transfer catalysis conditions.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of the desired this compound, or the reaction does not seem to be working at all. What are the possible causes and solutions?
Answer: Low or no yield in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps |
| In-situ Polymerization of Methacrylic Acid | Methacrylic acid can polymerize under basic conditions. Observe the reaction mixture for any signs of cloudiness or precipitation early in the reaction. Consider adding an inhibitor to the methacrylic acid if not already present. Ensure the reaction temperature is controlled, as higher temperatures can promote polymerization. |
| Inefficient Dibromocarbene Generation | The concentration of the strong base (e.g., sodium hydroxide) is crucial. Ensure a sufficiently concentrated solution (e.g., 30-50%) is used. The quality of the bromoform is also important; use freshly distilled bromoform if possible. |
| Ineffective Phase-Transfer Catalyst | The phase-transfer catalyst (e.g., triethylbenzylammonium bromide) is essential for bringing the reactants together across the aqueous and organic phases. Ensure the correct catalyst is used at the appropriate concentration. If the catalyst has been stored for a long time, its activity may be compromised. |
| Suboptimal Reaction Temperature | The reaction is typically run at room temperature. Significantly lower temperatures may slow down the reaction rate, while higher temperatures can increase the rate of side reactions, including polymerization of the starting material. |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants (methacrylic acid, bromoform, and base) are correct as per the established protocol. An excess of bromoform and base relative to the methacrylic acid is common. |
Issue 2: Presence of a Sticky, Insoluble Material in the Reaction Mixture
Question: My reaction mixture has become thick and contains a sticky, white precipitate that is difficult to work with. What is this and how can I deal with it?
Answer: The formation of a sticky, insoluble material is a strong indication of the polymerization of methacrylic acid.
| Potential Cause | Troubleshooting Steps |
| Polymerization of Methacrylic Acid | This is the most likely cause. The basic reaction conditions required for dibromocarbene generation can initiate the polymerization of the α,β-unsaturated methacrylic acid starting material. |
| Solutions | - Prevention: Use methacrylic acid that contains a polymerization inhibitor (like MEHQ). Store methacrylic acid under appropriate conditions (cool, dark, and not under an inert atmosphere as oxygen is required for many inhibitors to function effectively).- During Reaction: If polymerization is observed, it is often best to restart the synthesis with fresh reagents and ensure proper temperature control.- Workup: If the desired product is present, you may be able to isolate it by dissolving the crude mixture in a suitable organic solvent and filtering off the insoluble polymer. However, yields will likely be compromised. |
Issue 3: Difficulties in Product Purification
Question: I have obtained a crude product, but I am struggling to purify it. What are the common impurities and how can I remove them?
Answer: Purification challenges often arise from unreacted starting materials and potential side products.
| Common Impurity | Purification Strategy |
| Unreacted Methacrylic Acid | During the acidic workup, methacrylic acid will be in its protonated form and can be removed by extraction with a suitable organic solvent. Washing the organic layer with water or brine can help remove residual water-soluble impurities. |
| Unreacted Bromoform | Bromoform is a high-boiling liquid and can be challenging to remove completely by simple evaporation. Careful distillation under reduced pressure can be effective. Alternatively, column chromatography on silica gel may be used. |
| Poly(methacrylic acid) | As mentioned, this polymer is generally insoluble in common organic solvents used for extraction (like dichloromethane or ether). It can be removed by filtration of the organic solution of the crude product. |
| Other Potential Byproducts | Although the reaction is reported to be high-yielding, other minor byproducts could theoretically form. These could include products from the reaction of dibromocarbene with the carboxylate group or from conjugate addition pathways. Purification by recrystallization or column chromatography is the most effective way to remove such impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield and purity for the synthesis of this compound?
A1: Under optimized conditions, this synthesis can be very efficient. Literature reports suggest that yields can be as high as 93.6% with a purity of greater than 95%.[1]
Q2: What is the role of the phase-transfer catalyst?
A2: The reaction is typically carried out in a two-phase system (an aqueous solution of sodium hydroxide and an organic phase containing methacrylic acid and bromoform). The phase-transfer catalyst, often a quaternary ammonium salt like triethylbenzylammonium bromide, facilitates the transfer of the hydroxide ions into the organic phase to deprotonate the bromoform and generate the reactive dibromocarbene species in proximity to the methacrylic acid.
Q3: Can I use a different base instead of sodium hydroxide?
A3: Strong bases are required to generate dibromocarbene from bromoform. While other strong bases like potassium hydroxide or potassium tert-butoxide could potentially be used, sodium hydroxide is commonly employed in phase-transfer catalysis due to its low cost and effectiveness. The concentration of the base is a critical parameter.
Q4: Is the reaction stereospecific?
A4: The addition of dibromocarbene to an alkene is a concerted process and is therefore stereospecific. The stereochemistry of the alkene is retained in the cyclopropane product. In the case of methacrylic acid, which is a trisubstituted alkene, a single pair of enantiomers is expected.
Q5: What are the safety precautions I should take during this synthesis?
A5: Bromoform is a toxic and volatile substance and should be handled in a well-ventilated fume hood. Concentrated sodium hydroxide is corrosive and can cause severe burns. Methacrylic acid is also corrosive and has a strong, unpleasant odor. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure found in the literature.[1]
Materials:
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Methacrylic acid
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Bromoform (tribromomethane)
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Sodium hydroxide (NaOH)
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Triethylbenzylammonium bromide
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Dichloromethane (or other suitable organic solvent)
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Concentrated hydrochloric acid (HCl)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, combine methacrylic acid, bromoform, and the phase-transfer catalyst in a suitable organic solvent (e.g., dichloromethane).
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With vigorous stirring, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 30%) to the reaction mixture at room temperature.
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Continue stirring the mixture vigorously at room temperature for several hours (e.g., 4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
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Once the reaction is complete, stop the stirring and allow the layers to separate.
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Separate the aqueous and organic layers.
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Carefully acidify the aqueous layer to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid with stirring. This will precipitate the carboxylic acid product if it is in the aqueous phase as its salt.
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Extract the acidified aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
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Combine all the organic layers and dry over an anhydrous drying agent (e.g., magnesium sulfate).
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Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
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The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Potential side reaction: Polymerization of methacrylic acid.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Synthesis of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dibromo-1-methylcyclopropanecarboxylic acid. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during the scale-up of this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A primary reason is often inefficient generation or rapid decomposition of the dibromocarbene intermediate. Another common issue is incomplete reaction of the starting material, methacrylic acid.
To address this, consider the following:
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Phase-Transfer Catalyst (PTC): The choice and amount of the PTC are critical. Ensure the catalyst, such as triethylbenzylammonium bromide, is fresh and used in the correct proportion. Inefficient PTC performance can significantly hinder the reaction.[1]
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Stirring Rate: The reaction occurs at the interface of the organic and aqueous phases. Vigorous stirring is essential to maximize the interfacial area and ensure efficient mixing.
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Temperature Control: While the reaction is typically run at room temperature, excessive heat generated during the addition of reagents can lead to the decomposition of the dibromocarbene. Consider cooling the reaction mixture in an ice bath during the initial addition of sodium hydroxide.
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Purity of Reagents: Ensure that the bromoform and methacrylic acid are of high purity. Impurities can lead to side reactions and lower yields.
Q2: I am observing the formation of an intractable emulsion during the workup. How can I break it?
A2: Emulsion formation is a common challenge during the extraction of cyclopropanecarboxylic acids, particularly after acidification. This is often due to the presence of surfactants or finely divided solids at the interface of the aqueous and organic layers.
To resolve this issue:
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Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
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Mechanical Separation: Gentle swirling or mechanical stirring, as opposed to vigorous shaking, during the extraction can prevent the formation of tight emulsions.[2]
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Filtration: In some cases, filtering the emulsified mixture through a pad of Celite or glass wool can help to break up the emulsion.
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Solvent Choice: While dichloromethane is commonly used for extraction, switching to a different solvent like diethyl ether might alter the interfacial properties and reduce emulsion formation.
Q3: My final product has a low purity, with significant side products observed in the NMR spectrum. What are these impurities and how can I avoid them?
A3: The primary impurity is often unreacted methacrylic acid. Other potential side products can arise from the decomposition of the dibromocarbene or subsequent reactions of the product.
To improve purity:
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Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. A typical reaction time is around 4 hours with stirring at room temperature.[1]
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Efficient Extraction: During the workup, ensure the aqueous phase is thoroughly extracted with the organic solvent to remove all of the product.
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Acidification: The pH of the aqueous layer must be lowered to approximately 1 to ensure complete protonation of the carboxylic acid, facilitating its extraction into the organic phase.[1][3]
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Purification: If impurities persist, recrystallization of the final product from a suitable solvent system can significantly improve its purity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase-transfer catalyst in this synthesis?
A1: The phase-transfer catalyst (PTC), such as triethylbenzylammonium bromide, is crucial for transporting the hydroxide ions (OH-) from the aqueous phase to the organic phase where the bromoform is located. This facilitates the deprotonation of bromoform to generate the tribromomethyl anion (CBr3-), which then eliminates a bromide ion to form the reactive dibromocarbene (:CBr2) intermediate. This intermediate then reacts with methacrylic acid to form the cyclopropane ring.
Q2: Can I use a different starting material instead of methacrylic acid?
A2: Yes, tiglic acid is another commonly used starting material for the synthesis of this compound. The reaction conditions are similar, involving dibromocyclopropanation under phase-transfer catalysis conditions.
Q3: What safety precautions should I take during this synthesis?
A3: Bromoform is a toxic and volatile substance and should be handled in a well-ventilated fume hood. Concentrated sodium hydroxide and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so it is important to control the rate of addition of reagents.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Methacrylic Acid (0.3 mol) | [1] |
| Bromoform | Used in place of Chloroform | [1][3] |
| Phase-Transfer Catalyst | Triethylbenzylammonium bromide (0.5 g) | [1] |
| Base | 30% Sodium Hydroxide Solution (160 ml) | [1] |
| Reaction Time | 4 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Acidification pH | 1 | [1][3] |
| Extraction Solvent | Dichloromethane | [1][3] |
| Yield | 93.6% | [1][3] |
| Purity | >95% | [1][3] |
Experimental Protocols
Synthesis of this compound
Materials:
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Methacrylic acid (25.8 g, 0.3 mol)
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Bromoform (in place of chloroform, typically in excess)
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Triethylbenzylammonium bromide (0.5 g)
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30% Sodium hydroxide solution (160 ml)
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Concentrated hydrochloric acid (~80 ml)
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Dichloromethane
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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To a 500 ml three-neck round-bottom flask equipped with a mechanical stirrer, add methacrylic acid (25.8 g, 0.3 mol), bromoform (100 ml), and triethylbenzylammonium bromide (0.5 g).
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With vigorous stirring, slowly add the 30% sodium hydroxide solution (160 ml) to the mixture.
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Continue to stir the reaction mixture vigorously at room temperature for 4 hours.
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Stop the stirring and allow the layers to separate. The lower layer is the organic phase, and the upper layer is the aqueous phase.
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Separate the aqueous layer and transfer it to a separate flask.
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Cool the aqueous phase in an ice bath and, with stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution reaches 1.
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Stir the acidified solution for an additional 30 minutes.
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Extract the aqueous layer with dichloromethane (3 x 100 ml).
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Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and remove the solvent by rotary evaporation to yield this compound. A yield of approximately 93.6% and purity greater than 95% can be expected.[1][3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for common issues in the synthesis.
References
Technical Support Center: Optimizing Phase Transfer Catalysis for Dibromocyclopropanation
Welcome to the technical support center for the optimization of phase transfer catalysis (PTC) for dibromocyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting and enhancing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of phase transfer catalysis (PTC) in dibromocyclopropanation?
A1: Phase transfer catalysis facilitates the reaction between reactants located in two immiscible phases, typically an aqueous phase and an organic phase. In dibromocyclopropanation, a strong aqueous base (like NaOH or KOH) deprotonates bromoform (CHBr₃) at the interface of the two phases to form the tribromomethyl anion (CBr₃⁻). The phase-transfer catalyst, usually a quaternary ammonium salt, then transports this anion into the organic phase where it eliminates a bromide ion to generate highly reactive dibromocarbene (:CBr₂). The dibromocarbene then reacts with an alkene in the organic phase to form the desired dibromocyclopropane. This process avoids the need for anhydrous conditions and expensive bases.
Q2: How do I select an appropriate phase-transfer catalyst for my reaction?
A2: The choice of a phase-transfer catalyst is critical for reaction efficiency. Quaternary ammonium salts are commonly used. Factors to consider include the catalyst's lipophilicity, stability under strong basic conditions, and cost. For many standard applications, benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium bromide (TBAB) offer a good balance of reactivity and cost-effectiveness. For more challenging substrates, catalysts with greater lipophilicity may be required to enhance the transfer of the tribromomethyl anion into the organic phase.
Q3: What is the optimal concentration of the phase-transfer catalyst?
A3: Typically, the catalyst is used in concentrations ranging from 1 to 5 mol% relative to the alkene. A higher catalyst concentration can increase the reaction rate by facilitating more efficient transfer of the reactive species. However, excessively high concentrations can lead to the formation of emulsions, which can complicate the work-up procedure. It is advisable to start with a lower concentration (e.g., 1-2 mol%) and gradually increase it if the reaction rate is too slow.
Q4: Which base and concentration should I use?
A4: Concentrated aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the standard bases for this reaction. A 50% (w/w) aqueous solution of NaOH is traditionally used.[1] However, in some cases, particularly in flow chemistry systems, a slightly lower concentration, such as 40% (w/w) NaOH, can prevent issues like clogging due to the high viscosity of the base solution.[1] The choice between NaOH and KOH can influence the reaction rate, with KOH sometimes offering higher reactivity.
Q5: Can I use solvents other than chloroform or bromoform?
A5: Bromoform is the reagent that serves as the dibromocarbene precursor. The organic solvent for the reaction should be inert to the reaction conditions (strong base, reactive carbene). Dichloromethane is a common choice. Toluene and hexane are also viable options and can sometimes help in minimizing emulsion formation. The choice of solvent can influence the solubility of the substrate and the catalyst, thereby affecting the reaction rate and yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient stirring. 2. Inactive catalyst. 3. Insufficient base concentration or strength. 4. Low reaction temperature. 5. Deactivated bromoform. | 1. Increase the stirring speed to at least 600 rpm to ensure a large interfacial area between the aqueous and organic phases. 2. Use a fresh batch of the phase-transfer catalyst. Ensure it has been stored under appropriate conditions. 3. Use a freshly prepared 50% (w/w) aqueous NaOH or KOH solution. 4. Gently warm the reaction mixture. While many reactions proceed at room temperature, some substrates may require mild heating. 5. Use freshly distilled or high-purity bromoform. |
| Formation of a Stable Emulsion | 1. High concentration of the phase-transfer catalyst. 2. High stirring speed. 3. Unfavorable solvent choice. 4. Inappropriate phase volume ratio. | 1. Reduce the catalyst concentration to 1-2 mol%. 2. While vigorous stirring is necessary, excessive speeds can promote emulsification. Find an optimal speed that ensures good mixing without persistent emulsion. 3. Consider switching to a less polar solvent like toluene or hexane. 4. Adjust the volume ratio of the aqueous and organic phases. Adding a saturated solution of NaCl (brine) during work-up can help to break the emulsion. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of water-sensitive functional groups on the substrate. | 1. Run the reaction at room temperature or below. Exothermic reactions may require an ice bath for cooling. 2. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. 3. Protect sensitive functional groups prior to the cyclopropanation reaction. |
| Reaction is Too Slow | 1. Insufficient catalyst concentration. 2. Low stirring speed. 3. Low base concentration. 4. Electron-deficient alkene. | 1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). 2. Ensure vigorous stirring to maximize the interfacial area. 3. Ensure the use of a concentrated (50% w/w) base solution. 4. Electron-deficient alkenes are less reactive towards the electrophilic dibromocarbene. In such cases, longer reaction times or slightly elevated temperatures may be necessary. |
Data Presentation
Table 1: Comparison of Reaction Parameters for the Dibromocyclopropanation of Styrene
| Entry | Catalyst (mol%) | Base (Concentration) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEBA (4) | NaOH (50%) | CH₂Cl₂ | RT | 2 | 85 |
| 2 | TBAB (5) | NaOH (50%) | CH₂Cl₂ | RT | 3 | 82 |
| 3 | BTEAC (2) | KOH (50%) | Toluene | RT | 2.5 | 88 |
| 4 | TEBA (4) | NaOH (40%) | CH₂Cl₂ | RT | 4 | 78 |
Note: Data compiled from various sources for illustrative purposes. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Detailed Methodology for Batch Dibromocyclopropanation of Styrene
Materials:
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Styrene
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Bromoform (CHBr₃)
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Sodium hydroxide (NaOH), 50% aqueous solution (w/w)
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Benzyltriethylammonium chloride (BTEAC)
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Dichloromethane (CH₂Cl₂)
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Three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
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Tachometer for monitoring stirring speed.
Procedure:
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, add styrene (e.g., 10 mmol) and dichloromethane (50 mL).
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Addition of Catalyst and Base: To the stirred solution, add benzyltriethylammonium chloride (0.2 mmol, 2 mol%).
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Addition of Bromoform: Add bromoform (15 mmol, 1.5 equivalents) to the mixture.
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Initiation of Reaction: Begin vigorous stirring (approximately 600-800 rpm) and slowly add the 50% aqueous NaOH solution (20 mL) dropwise via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature at or near room temperature. An ice bath can be used if necessary.
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Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is complete (typically 2-4 hours), stop the stirring and allow the layers to separate. Dilute the reaction mixture with water (50 mL) and extract with dichloromethane (3 x 30 mL). If an emulsion forms, add a saturated solution of NaCl (brine) to aid in phase separation.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 1,1-dibromo-2-phenylcyclopropane.
Visualizations
References
Technical Support Center: Spectroscopic Analysis for Monitoring 2,2-dibromo-1-methylcyclopropanecarboxylic Acid Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing spectroscopic techniques to monitor the reaction progress of 2,2-dibromo-1-methylcyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Which spectroscopic techniques are most suitable for monitoring reactions involving this compound?
A1: The most suitable techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each offers unique advantages:
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¹H NMR spectroscopy is excellent for in-situ monitoring, providing detailed structural information and allowing for the quantification of reactants, products, and intermediates.[1]
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FTIR spectroscopy , particularly with an Attenuated Total Reflectance (ATR) probe, is well-suited for real-time analysis of changes in functional groups, such as the carbonyl group of the carboxylic acid and the formation or disappearance of other bonds.
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UV-Vis spectroscopy can be effective if the reactants, intermediates, or products have a chromophore or if the reaction involves a change in conjugation. It is particularly useful for kinetic studies.
Q2: What are the expected key spectral changes during a typical reaction of this compound?
A2: The expected spectral changes will depend on the specific reaction. Two common scenarios are its synthesis from methacrylic acid and a subsequent ring-opening reaction.
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For the synthesis from methacrylic acid and bromoform:
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In ¹H NMR , the disappearance of the vinyl proton signals of methacrylic acid (around 5.7 and 6.3 ppm) and the appearance of signals corresponding to the cyclopropyl protons and the methyl group in the product.[2]
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In FTIR , the disappearance of the C=C stretch of methacrylic acid (around 1630 cm⁻¹) and the appearance of bands associated with the cyclopropane ring. The characteristic broad O-H stretch (around 3300-2500 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) of the carboxylic acid will be present in both reactant and product.[3]
-
-
For a ring-opening reaction:
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In ¹H NMR , the disappearance of the characteristic cyclopropyl proton signals and the appearance of new signals corresponding to the ring-opened product (e.g., alkenyl or substituted alkane protons).
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In FTIR , the disappearance of vibrational modes associated with the cyclopropane ring and the appearance of new bands corresponding to the functional groups in the product. For example, the formation of a C=C bond would show a new peak around 1640-1680 cm⁻¹.
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Q3: How can I quantify the reaction progress using spectroscopic data?
A3: Quantification can be achieved by integrating the area of specific peaks in the spectra that are unique to the reactant and product.
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In NMR , the integral of a peak is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a disappearing reactant peak to a stable internal standard or a growing product peak, the relative concentrations can be determined over time.
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In FTIR and UV-Vis , the absorbance at a specific wavenumber or wavelength is proportional to the concentration of the absorbing species, according to the Beer-Lambert law. A calibration curve can be created by measuring the absorbance of known concentrations of the reactant and product to accurately determine their concentrations during the reaction.[4]
Troubleshooting Guides
¹H NMR Reaction Monitoring
| Issue | Possible Cause | Troubleshooting Steps |
| Poor signal-to-noise ratio. | Low sample concentration. Insufficient number of scans. | Increase the concentration of the reaction mixture if possible. Increase the number of scans per time point, but be mindful that this will decrease the time resolution of your kinetic data.[1] |
| Broad or distorted peaks. | Poor shimming. Sample inhomogeneity. Temperature gradients in the NMR tube. | Perform a quick shim on the sample before starting the kinetic measurements.[5] Ensure all components are fully dissolved in the NMR solvent. Allow the sample to equilibrate to the desired temperature before starting the reaction and data acquisition. |
| Inconsistent peak integrals. | Phasing errors. Baseline distortion. | Carefully phase the first spectrum and apply the same phasing parameters to all subsequent spectra in the kinetic series. Use a baseline correction algorithm. |
| Reaction appears to be stalled or not proceeding. | Incorrect reaction conditions (temperature, catalyst, etc.). NMR tube not at the correct temperature. | Verify the reaction conditions. Use a dummy sample to pre-heat the NMR probe to the desired reaction temperature before inserting your actual sample.[1] |
ATR-FTIR Reaction Monitoring
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak signal from the reaction mixture. | Poor contact between the ATR crystal and the sample. The depth of penetration of the evanescent wave is insufficient. | Ensure the ATR probe is fully immersed in the reaction mixture. If possible, gently agitate the solution to ensure good contact. Consider using a different ATR crystal material with a higher refractive index to increase the depth of penetration. |
| Baseline drift or fluctuations. | Changes in temperature or background conditions. Fouling of the ATR crystal. | Allow the instrument and reaction to reach thermal equilibrium. Collect a new background spectrum periodically if the reaction is long. Clean the ATR crystal thoroughly between experiments. If fouling occurs during the reaction, it may be necessary to stop, clean, and restart.[6] |
| Spurious peaks in the spectrum. | Contamination of the ATR crystal. Atmospheric water vapor or CO₂. | Clean the crystal with an appropriate solvent. Purge the sample compartment with dry nitrogen or air to minimize atmospheric interference.[7] |
UV-Vis Reaction Monitoring
| Issue | Possible Cause | Troubleshooting Steps |
| Unstable or noisy baseline. | Fluctuations in the lamp output. Bubbles in the cuvette. Particulate matter in the sample. | Allow the spectrophotometer lamp to warm up and stabilize before starting the experiment.[8] Degas the solvent or gently tap the cuvette to remove bubbles. Filter the reaction mixture if it contains suspended solids. |
| Absorbance values are too high (> 2 AU). | The sample is too concentrated. | Dilute the sample. The Beer-Lambert law is generally linear only for absorbances up to about 1.5-2 AU.[4] |
| Negative absorbance values. | Incorrect blanking procedure. The reference cuvette is dirty or mismatched. | Ensure you are using the same solvent for the blank as is used in the reaction. Use clean, matched cuvettes for the blank and the sample. |
| Reaction appears complete almost instantaneously. | The reaction is too fast for manual mixing and measurement. | Consider using a stopped-flow apparatus for very fast reactions. |
Experimental Protocols
Protocol 1: In-Situ ¹H NMR Reaction Monitoring
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Prepare a separate solution of the other reactant(s) in the same deuterated solvent.
-
If quantification is desired, add a known amount of an internal standard (a compound with a simple spectrum that does not react or overlap with reactant or product signals) to one of the solutions.
-
-
Instrument Setup:
-
Insert a "dummy" NMR tube containing only the deuterated solvent into the spectrometer.
-
Lock and shim the spectrometer at the desired reaction temperature.[1]
-
-
Reaction Initiation and Data Acquisition:
-
Remove the dummy tube and quickly insert the NMR tube containing the solution of this compound.
-
Allow the sample to thermally equilibrate for a few minutes.
-
Acquire a spectrum of the starting material.
-
Inject the second reactant into the NMR tube using a syringe.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. Use a sufficient number of scans to obtain good signal-to-noise, but keep the acquisition time short relative to the reaction half-life.[1]
-
-
Data Processing:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the starting material, product(s), and internal standard.
-
Plot the change in integral values over time to obtain the reaction profile.
-
Protocol 2: Real-Time ATR-FTIR Reaction Monitoring
-
Instrument Setup:
-
Ensure the ATR crystal is clean and dry.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
If the reaction is to be run in a solvent, collect a background spectrum of the solvent.
-
-
Reaction Setup:
-
Set up the reaction in a vessel that allows for the immersion of the ATR probe.
-
Ensure there is adequate stirring to maintain a homogeneous mixture and good contact with the ATR crystal.
-
-
Data Acquisition:
-
Immerse the ATR probe in the reaction solvent (if any) and add the this compound.
-
Begin collecting spectra at regular intervals.
-
Add the second reactant to initiate the reaction.
-
Continue collecting spectra throughout the course of the reaction.
-
-
Data Analysis:
-
Identify the key vibrational bands for the reactant and product.
-
Plot the absorbance of these bands as a function of time to monitor the reaction progress.
-
Protocol 3: UV-Vis Kinetic Study
-
Sample Preparation:
-
Prepare stock solutions of known concentrations of this compound and the other reactant(s) in a UV-transparent solvent.
-
-
Wavelength Selection:
-
Acquire a full UV-Vis spectrum of the starting material and, if possible, the final product.
-
Select a wavelength where there is a significant change in absorbance during the reaction (ideally where the reactant absorbs strongly and the product does not, or vice versa).
-
-
Kinetic Run:
-
Place a cuvette containing the solution of this compound in the spectrophotometer and zero the instrument.
-
Quickly add the second reactant to the cuvette, mix thoroughly, and immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
If the relationship between absorbance and concentration is known (from a Beer-Lambert plot), convert the absorbance data to concentration data.
-
Analyze the concentration versus time data to determine the reaction order and rate constant.
-
Data Presentation
Table 1: Hypothetical ¹H NMR Data for the Synthesis of this compound
| Compound | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| Methacrylic Acid (Reactant) | =CH₂ | 5.7 - 6.3 | m |
| -CH₃ | ~1.9 | s | |
| -COOH | 10 - 13 | br s | |
| This compound (Product) | Cyclopropyl CH₂ | 1.0 - 2.0 | m |
| -CH₃ | ~1.5 | s | |
| -COOH | 10 - 13 | br s |
Table 2: Hypothetical FTIR Data for a Ring-Opening Reaction
| Functional Group | Wavenumber (cm⁻¹) | Expected Change |
| C-H (cyclopropyl) | ~3100 | Disappearance |
| C=O (carboxylic acid) | ~1700 | May shift slightly |
| O-H (carboxylic acid) | 3300 - 2500 (broad) | Remains |
| C=C (alkenyl product) | ~1650 | Appearance |
Visualizations
References
- 1. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Methacrylic acid(79-41-4) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. vernier.com [vernier.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Methylcyclopropanecarboxylic Acid: Alternative Methodologies and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
1-Methylcyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of a range of bioactive molecules and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a comparative overview of three prominent methods for the synthesis of 1-methylcyclopropanecarboxylic acid: the gem-dihalide intermediate method, the intramolecular cyclization of a γ-halo precursor, and the malonic ester synthesis route. Each method is presented with a detailed experimental protocol and a summary of key performance indicators to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Performance Data
The following table summarizes the key quantitative data for the three synthetic methods, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Gem-Dihalide Intermediate | Method 2: Intramolecular Cyclization | Method 3: Malonic Ester Synthesis |
| Starting Materials | Methacrylonitrile, Chloroform | γ-Chlorobutyronitrile derivative | Diethyl methylmalonate, 1,2-Dibromoethane |
| Overall Yield | ~85-95%[1] | ~70-80% (estimated for 1-methyl derivative) | ~60-70% (estimated) |
| Purity | >95%[1] | High (distillation typical) | High (distillation typical) |
| Reaction Steps | 3 (Cyclopropylation, Dehalogenation, Hydrolysis) | 2 (Cyclization, Hydrolysis) | 3 (Alkylation, Hydrolysis, Decarboxylation) |
| Key Reagents | Sodium hydroxide, Chloroform, Sodium metal | Sodium hydroxide | Sodium ethoxide, 1,2-Dibromoethane |
| Reaction Temperature | 25-40°C (Cyclopropylation/Dehalogenation)[1] | Steam bath temperature (~100°C) | Reflux in ethanol (~78°C) |
| Reaction Time | Several hours per step | ~3.5 hours for cyclization and initial hydrolysis | Several hours |
| Scalability | Demonstrated on a multi-gram scale[1] | Potentially scalable | Scalable, common in industrial processes |
| Safety Considerations | Use of chloroform (carcinogen), Sodium metal (highly reactive) | Evolution of isocyanides (toxic) | Use of sodium ethoxide (corrosive) |
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic method.
Caption: Synthetic pathway for 1-methylcyclopropanecarboxylic acid via a gem-dihalide intermediate.
Caption: Synthetic pathway for 1-methylcyclopropanecarboxylic acid via intramolecular cyclization.
Caption: Synthetic pathway for 1-methylcyclopropanecarboxylic acid via malonic ester synthesis.
Experimental Protocols
Method 1: Synthesis via Gem-Dihalide Intermediate
This method involves the cyclopropylation of a methacrylic derivative to form a gem-dihalide, followed by dehalogenation and hydrolysis. The following protocol is adapted from a patented procedure.[1]
Step 1: Synthesis of 2,2-Dichloro-1-methylcyclopropylnitrile
-
To a stirred solution of sodium hydroxide (40 g, 1 mol) in water (100 mL), add methacrylonitrile (33.5 g, 0.5 mol) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 2.3 g, 0.01 mol).
-
Cool the mixture to 25-30°C and add chloroform (60 g, 0.5 mol) dropwise while maintaining the temperature.
-
Stir the reaction mixture vigorously for 4-6 hours at 30°C.
-
After the reaction is complete, add water (100 mL) and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2,2-dichloro-1-methylcyclopropylnitrile.
Step 2: Synthesis of 1-Methylcyclopropylnitrile
-
In a three-necked flask equipped with a mechanical stirrer, add sodium metal (6.9 g, 0.3 mol) to anhydrous toluene (120 mL) and heat until the sodium melts. Stir vigorously to form a sodium sand.
-
Under a nitrogen atmosphere, remove the toluene and wash the sodium sand with anhydrous tetrahydrofuran (100 mL).
-
Add a solution of 2,2-dichloro-1-methylcyclopropylnitrile (15.0 g, 0.1 mol) in anhydrous tetrahydrofuran (50 mL) to the sodium suspension.
-
Carefully add a mixture of ethanol/water (19:2 v/v, 30 mL) dropwise, maintaining the reaction temperature at 20-40°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Extract the reaction mixture with dichloromethane (3 x 50 mL), dry the combined organic layers over anhydrous sodium sulfate, and evaporate the solvent to obtain 1-methylcyclopropylnitrile. The reported yield for this step is 92.6% with a purity of >95%.[1]
Step 3: Hydrolysis to 1-Methylcyclopropanecarboxylic Acid
-
To 1-methylcyclopropylnitrile (8.1 g, 0.1 mol), add a 30% aqueous solution of sodium hydroxide (50 mL).
-
Heat the mixture to reflux and stir for 3 hours.
-
Cool the reaction mixture and acidify to pH 1 with concentrated hydrochloric acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield 1-methylcyclopropanecarboxylic acid. The reported yield for this step is 93.1% with a purity of >95%.[1]
Method 2: Intramolecular Cyclization of a γ-Halo Precursor
This method relies on the base-mediated intramolecular cyclization of a γ-halo-α-methylnitrile or ester, followed by hydrolysis. The protocol for the parent acid has been well-established, and a similar approach can be applied to the 1-methyl derivative.
Step 1 & 2: Cyclization and In-situ Hydrolysis
-
In a round-bottomed flask equipped with a reflux condenser, place powdered sodium hydroxide (37.5 g, 0.94 mol) and γ-chloro-α-methylbutyronitrile (26.3 g, 0.2 mol).
-
Heat the mixture on a steam bath. A vigorous reaction will occur.
-
After the initial reaction subsides (approximately 1 hour), cautiously add water in small portions (initially 15-20 mL, then larger portions) over 2 hours, with continued heating, until a total of 100 mL has been added.
-
Continue heating and stirring for an additional 1.5 hours to complete the hydrolysis of the nitrile.
-
Cool the reaction mixture in an ice bath and acidify with a cold solution of concentrated sulfuric acid (40 g) in crushed ice (60 g).
-
Extract the cold aqueous solution with diethyl ether (3 x 100 mL).
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the ether by distillation.
-
Distill the residue under reduced pressure to obtain 1-methylcyclopropanecarboxylic acid.
Method 3: Malonic Ester Synthesis
This classic approach involves the alkylation of a methyl-substituted malonic ester with a 1,2-dihaloethane, followed by hydrolysis and decarboxylation.
Step 1: Synthesis of Diethyl 1-methylcyclopropane-1,1-dicarboxylate
-
Prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL) in a flask equipped with a reflux condenser and a dropping funnel.
-
To the sodium ethoxide solution, add diethyl methylmalonate (17.4 g, 0.1 mol) dropwise.
-
After the addition is complete, add 1,2-dibromoethane (18.8 g, 0.1 mol) dropwise and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture, pour it into water (100 mL), and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diethyl 1-methylcyclopropane-1,1-dicarboxylate.
Step 2: Hydrolysis to 1-Methylcyclopropane-1,1-dicarboxylic acid
-
To the crude diester from the previous step, add a solution of sodium hydroxide (12 g, 0.3 mol) in water (50 mL).
-
Heat the mixture to reflux for 3-4 hours until the ester is fully hydrolyzed.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1.
-
The dicarboxylic acid may precipitate upon cooling. If not, extract the aqueous solution with diethyl ether.
-
Dry the organic extracts or the filtered solid to obtain 1-methylcyclopropane-1,1-dicarboxylic acid.
Step 3: Decarboxylation to 1-Methylcyclopropanecarboxylic Acid
-
Gently heat the 1-methylcyclopropane-1,1-dicarboxylic acid obtained in the previous step to its melting point (and slightly above) until the evolution of carbon dioxide ceases.
-
The resulting crude 1-methylcyclopropanecarboxylic acid can be purified by distillation under reduced pressure.
Conclusion
The choice of synthetic method for 1-methylcyclopropanecarboxylic acid will depend on the specific requirements of the researcher, including scale, available starting materials, and safety considerations. The gem-dihalide intermediate method offers high yields and purity, making it an attractive option for laboratory-scale synthesis, although it involves the use of hazardous reagents like chloroform and sodium metal.[1] The intramolecular cyclization route is a more direct approach but may offer slightly lower yields. The malonic ester synthesis is a versatile and well-established method that is amenable to scale-up, though it involves multiple steps. By carefully considering the advantages and disadvantages of each approach, researchers can select the most appropriate pathway for their synthetic goals.
References
A Comparative Analysis of 2,2-dichloro-1-methylcyclopropanecarboxylic acid and 2,2-dibromo-1-methylcyclopropanecarboxylic acid: Synthesis and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthesis and anticipated reactivity of 2,2-dichloro-1-methylcyclopropanecarboxylic acid and 2,2-dibromo-1-methylcyclopropanecarboxylic acid. These gem-dihalocyclopropane derivatives are valuable intermediates in organic synthesis, offering a unique combination of steric and electronic properties. The choice between the chloro- and bromo-substituted analogs can significantly impact reaction outcomes, yields, and the feasibility of subsequent transformations. This document aims to provide an objective comparison supported by available experimental data to aid in the selection of the appropriate building block for your research.
I. Synthesis and Yield Comparison
The synthesis of both 2,2-dichloro-1-methylcyclopropanecarboxylic acid and this compound can be achieved via the dihalocarbene addition to methacrylic acid. Experimental data from a patented procedure demonstrates a notable difference in the isolated yields of these two compounds under similar reaction conditions.
| Compound | Starting Materials | Reagents | Yield (%) | Purity (%) |
| 2,2-dichloro-1-methylcyclopropanecarboxylic acid | Methacrylic acid, Chloroform | Sodium hydroxide, Triethylbenzylammonium bromide | 86.2 | >95 |
| This compound | Methacrylic acid, Bromoform | Sodium hydroxide, Triethylbenzylammonium bromide | 93.6 | >95 |
The data clearly indicates that the synthesis of the dibromo analog proceeds with a significantly higher yield compared to the dichloro compound. This suggests that the reaction of bromoform to generate dibromocarbene and its subsequent addition to methacrylic acid is more efficient under these phase-transfer catalysis conditions.
II. Experimental Protocols
A general procedure for the synthesis of 2,2-dihalo-1-methylcyclopropanecarboxylic acids is described below, based on the referenced patent literature.
Synthesis of 2,2-dichloro-1-methylcyclopropanecarboxylic acid:
-
Reaction Setup: To a 500 ml three-neck round bottom flask equipped with a mechanical stirrer, add 25.8 g (0.3 mol) of methacrylic acid, 100 ml of chloroform, and 0.5 g of triethylbenzylammonium bromide.
-
Addition of Base: While stirring vigorously, add 160 ml of a 30% aqueous solution of sodium hydroxide.
-
Reaction: Continue stirring at room temperature for 4 hours.
-
Work-up: Stop stirring and allow the layers to separate. The lower layer is the organic phase, and the upper layer is the aqueous phase.
-
Acidification: Carefully add 80 ml of concentrated hydrochloric acid dropwise to the aqueous phase with stirring until the pH reaches 1.
-
Extraction: Continue stirring for an additional 30 minutes, then extract the aqueous phase with methylene chloride.
-
Isolation: Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent to yield 2,2-dichloro-1-methylcyclopropylcarboxylic acid.
Synthesis of this compound:
The same procedure as above is followed, with the substitution of chloroform with an equimolar amount of bromoform. This modification leads to the formation of 2,2-dibromo-1-methylcyclopropylcarboxylic acid in a higher yield.[1][2]
III. Reactivity Comparison
The primary factor governing the reactivity of these compounds in reactions involving the cleavage of the carbon-halogen bond is the inherent strength of the C-Cl versus the C-Br bond. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. This fundamental difference leads to the general expectation that This compound will be more reactive in reactions such as:
-
Reductive Dehalogenation: The removal of one or both halogen atoms is a common transformation for gem-dihalocyclopropanes. The greater lability of the C-Br bond suggests that the dibromo compound will undergo reduction more readily. For instance, treatment with reagents like tributyltin hydride is known to selectively monodehalogenate gem-dibromocyclopropanes, while similar reactions with gem-dichlorocyclopropanes are often unsuccessful.
-
Ring-Opening Reactions: Many synthetic applications of gem-dihalocyclopropanes involve the opening of the strained three-membered ring. This process is often initiated by the departure of a halide ion. The better leaving group ability of bromide compared to chloride would facilitate such ring-opening pathways for the dibromo analog.
-
Formation of Allenes: Under the influence of strong bases, gem-dihalocyclopropanes can undergo elimination to form allenes. The initial step of this reaction involves the abstraction of a proton and the subsequent elimination of a halide. The weaker C-Br bond would likely lead to a faster rate of elimination for the dibromo compound.
Conversely, in reactions where the halogen atoms are not directly involved, such as esterification of the carboxylic acid group, the difference in reactivity is expected to be minimal. The electronic effects of the dihalo-substituents on the acidity of the carboxylic acid are likely to be similar, and the steric hindrance around the carboxyl group is nearly identical for both molecules.
IV. Visualized Workflows and Concepts
Figure 1: Comparative synthesis workflow and yields.
Figure 2: Logical relationship of bond strength and reactivity.
V. Conclusion
References
A Comparative Guide to Cyclopropanating Agents for α,β-Unsaturated Acids
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring is a valuable structural motif in medicinal chemistry, often employed to enhance potency, modulate metabolic stability, and fine-tune the physicochemical properties of drug candidates. The synthesis of cyclopropyl-containing molecules, particularly from readily available α,β-unsaturated acids and their derivatives, is a critical endeavor in the drug development pipeline. This guide provides an objective comparison of common cyclopropanating agents for this class of substrates, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.
Overview of Common Cyclopropanating Agents
Several methodologies have been developed for the cyclopropanation of α,β-unsaturated carbonyl compounds. The most prominent and widely utilized agents include sulfur ylides in the Corey-Chaykovsky reaction, zinc carbenoids in the Simmons-Smith reaction, samarium-promoted reagents, and transition metal-catalyzed decomposition of diazo compounds. Each method presents a unique set of advantages and limitations in terms of substrate scope, stereoselectivity, and reaction conditions.
Data Presentation: A Comparative Analysis
The following table summarizes the performance of various cyclopropanating agents on α,β-unsaturated acids and their derivatives. The data highlights key metrics such as yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.) where applicable.
| Cyclopropanating Agent/Method | Substrate Example | Product | Yield (%) | d.r. | e.e. (%) | Reference |
| Samarium/Iodoform | (E)-Cinnamic acid | trans-2-Phenylcyclopropanecarboxylic acid | 95 | >98:2 | - | [1][2] |
| (Z)-Cinnamic acid | cis-2-Phenylcyclopropanecarboxylic acid | 85 | >98:2 | - | [1][2] | |
| (E)-4-Chlorocinnamic acid | trans-2-(4-Chlorophenyl)cyclopropanecarboxylic acid | 92 | >98:2 | - | [1][2] | |
| Corey-Chaykovsky (Chiral Sulfur Ylide) | Methyl (E)-cinnamate | Methyl trans-2-phenyl-3-vinylcyclopropane-1-carboxylate | 95 | >99:1 | 96 | [3][4] |
| N-Phenyl (E)-cinnamamide | trans-2-Phenyl-3-vinyl-N-phenylcyclopropane-1-carboxamide | 89 | >99:1 | 94 | [3][4] | |
| (E)-Chalcone | (trans)-1-Benzoyl-2-phenyl-3-vinylcyclopropane | 92 | >99:1 | 97 | [3][4] | |
| Simmons-Smith (Furukawa-modified) | Cyclohexene | Norcarane | 90 | - | - | [5] |
| Transition Metal-Catalyzed (Rh₂(OAc)₄) | Styrene + Ethyl diazoacetate | Ethyl 2-phenylcyclopropanecarboxylate | 80-90 | (cis:trans varies) | - | General Method |
Note: Data for the Simmons-Smith and transition metal-catalyzed reactions are provided for relevant simple alkenes due to a lack of comprehensive tabulated data for α,β-unsaturated acids in the direct search results. The principles of these reactions are applicable, but yields and selectivities may vary.
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms of these transformations is crucial for predicting outcomes and optimizing reaction conditions.
Samarium-Promoted Cyclopropanation
This method offers a direct and highly stereospecific route to cyclopropanecarboxylic acids from their unsaturated precursors without the need for protecting groups.[1][2] The reaction is believed to proceed through a samarium carbenoid intermediate, with the stereochemical outcome dictated by the geometry of the starting olefin.
Caption: Samarium-promoted cyclopropanation workflow.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction typically involves the conjugate addition of a sulfur ylide to an α,β-unsaturated carbonyl compound, followed by an intramolecular nucleophilic attack to form the cyclopropane ring and eliminate a sulfide.[6][7][8][9][10] The use of chiral sulfur ylides can induce high levels of enantioselectivity.[3][4]
Caption: Corey-Chaykovsky reaction pathway.
Simmons-Smith Reaction
This classic method utilizes an organozinc carbenoid, typically iodomethylzinc iodide, to deliver a methylene group to the double bond. The reaction is thought to proceed through a concerted, "butterfly-type" transition state, which accounts for the observed stereospecificity.[5][11][12][13][14][15]
Caption: Simmons-Smith reaction mechanism.
Experimental Protocols
General Procedure for Samarium-Promoted Cyclopropanation of (E)-Cinnamic Acid[1][2]
-
Reaction Setup: To a flask containing a magnetic stir bar, add samarium metal (6.0 equiv.) and iodoform (5.0 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Substrate Addition: Add (E)-cinnamic acid (1.0 equiv.) to the mixture.
-
Reaction Conditions: Immerse the flask in an ultrasonic bath and sonicate the mixture for 1 hour at room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of potassium carbonate. Extract the aqueous layer with diethyl ether. Acidify the aqueous layer with 2 M HCl and extract with diethyl ether.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Procedure for Asymmetric Corey-Chaykovsky Cyclopropanation[3][4]
-
Ylide Generation: To a suspension of a chiral sulfonium salt (1.1 equiv.) in a suitable solvent (e.g., THF), add a base (e.g., NaH or KHMDS, 1.0 equiv.) at a low temperature (e.g., -78 °C) under an inert atmosphere. Stir the mixture for 30-60 minutes.
-
Substrate Addition: Add a solution of the α,β-unsaturated ester or amide (1.0 equiv.) in the same solvent to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction to stir at the low temperature for several hours, monitoring the progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)[5]
-
Reaction Setup: To a solution of the alkene (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add diethylzinc (2.0 equiv.) at 0 °C.
-
Reagent Addition: Add diiodomethane (2.0 equiv.) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Purification: Separate the layers and extract the aqueous layer with the same organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Conclusion
The choice of a cyclopropanating agent for α,β-unsaturated acids and their derivatives is contingent upon the specific requirements of the synthesis, including the desired stereochemical outcome, functional group tolerance, and scalability. For the direct, stereospecific cyclopropanation of unprotected α,β-unsaturated carboxylic acids, the samarium-promoted method is a highly effective option. When high enantioselectivity is the primary goal and the substrate is an ester or amide derivative, the Corey-Chaykovsky reaction with a chiral sulfur ylide is a powerful tool. The Simmons-Smith reaction, particularly with modern modifications, remains a versatile and reliable method for a range of alkenes, although its efficiency with electron-deficient substrates may require optimization. Transition metal-catalyzed methods offer a broad scope but necessitate careful selection of the catalyst and diazo precursor to achieve the desired selectivity. This guide provides a foundational understanding to assist researchers in navigating these choices and accelerating their drug discovery and development efforts.
References
- 1. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. Simmons-Smith Reaction [organic-chemistry.org]
- 12. orgosolver.com [orgosolver.com]
- 13. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
yield comparison of different 2,2-Dibromo-1-methylcyclopropanecarboxylic acid synthesis routes
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the primary synthesis route for 2,2-Dibromo-1-methylcyclopropanecarboxylic acid, a valuable building block in organic synthesis. The data presented is based on established experimental protocols, offering a clear comparison of yields from different starting materials.
Yield Comparison of Synthesis Routes
The most prominently documented method for synthesizing this compound is through the cyclopropanation of a methacrylate precursor using bromoform. This reaction is typically carried out in a biphasic system with a phase transfer catalyst. The following table summarizes the reported yields for this general route, starting from either methacrylic acid or its methyl ester.
| Starting Material | Reagents | Yield (%) | Purity (%) |
| Methacrylic acid | Bromoform, 30% Sodium Hydroxide, Triethylbenzylammonium bromide | 93.6 | >95 |
| Methyl methacrylate | Bromoform, Sodium Hydroxide, Phase Transfer Catalyst | 93.6 (of the methyl ester) | >95 |
Experimental Protocols
Below are the detailed experimental methodologies for the synthesis of this compound and its methyl ester.
Route 1: From Methacrylic Acid
This protocol describes the direct synthesis of the target carboxylic acid.
Procedure:
-
To a 500 ml three-neck round bottom flask equipped with a mechanical stirrer, add 25.8 g (0.3 mol) of methacrylic acid, 100 ml of bromoform, and 0.5 g of triethylbenzylammonium bromide.
-
While stirring, add 160 ml of a 30% aqueous solution of sodium hydroxide.
-
Continue stirring the mixture at room temperature for 4 hours.
-
After the reaction period, stop the stirring and allow the layers to separate.
-
Separate the aqueous (upper) layer and, with stirring, add 80 ml of concentrated hydrochloric acid dropwise until the pH reaches 1.
-
Stir for an additional 30 minutes.
-
Extract the product with methylene chloride.
-
Combine the organic phases, dry over a suitable drying agent, and evaporate the solvent to yield this compound.[1]
Route 2: From Methyl Methacrylate (followed by hydrolysis)
This two-step protocol involves the synthesis of the methyl ester followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of Methyl 2,2-Dibromo-1-methylcyclopropanecarboxylate
-
In a reaction vessel, combine methyl methacrylate, bromoform, and a phase transfer catalyst in the presence of a sodium hydroxide solution.
-
The reaction proceeds to form methyl 2,2-dibromo-1-methylcyclopropylcarboxylate with a reported yield of 93.6% and a purity of >95%.[2]
Step 2: Hydrolysis to this compound
-
The methyl ester obtained in the previous step is subjected to basic hydrolysis (e.g., using sodium hydroxide solution).
-
Following hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid.
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis routes described above.
Caption: Synthesis pathways to this compound.
References
A Comparative Guide to Cyclopropanation of Methacrylic Acid: Simmons-Smith vs. Bromoform Methods
For researchers, scientists, and professionals in drug development, the synthesis of cyclopropane-containing molecules is a critical endeavor, given their prevalence in bioactive compounds. Methacrylic acid, a versatile building block, presents a unique substrate for cyclopropanation. This guide provides an objective comparison of two prominent methods: the Simmons-Smith reaction and bromoform-based cyclopropanation, offering insights into their mechanisms, operational considerations, and expected outcomes.
While specific experimental data for the cyclopropanation of methacrylic acid itself is not extensively documented in readily available literature, this guide draws upon established principles and data from analogous α,β-unsaturated carbonyl systems to provide a comprehensive comparison.
At a Glance: Simmons-Smith vs. Bromoform Cyclopropanation
| Feature | Simmons-Smith Reaction | Bromoform Cyclopropanation |
| Reagents | Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu) or Diethylzinc (Et₂Zn) | Bromoform (CHBr₃), Strong Base (e.g., potassium tert-butoxide) |
| Reactive Intermediate | Zinc Carbenoid (e.g., ICH₂ZnI) | Dibromocarbene (:CBr₂) |
| Mechanism | Concerted, cheletropic reaction | Carbene addition to the alkene |
| Stereochemistry | Stereospecific (syn-addition) | Stereospecific (syn-addition) |
| Substrate Scope | Broad, including electron-rich and electron-poor alkenes. Tolerant of many functional groups. | Effective for a range of alkenes. |
| Directing Groups | Proximal hydroxyl or ether groups can direct the stereochemistry of the addition. | Generally less sensitive to directing groups. |
| Product | Monosubstituted cyclopropane | Gem-dibromocyclopropane |
| Safety/Handling | Diiodomethane is a dense liquid; organozinc reagents can be pyrophoric. | Bromoform is a toxic liquid; strong bases require careful handling. |
| Cost | Diiodomethane and diethylzinc can be expensive. | Bromoform and potassium tert-butoxide are generally more economical. |
Reaction Mechanisms and Pathways
The distinct reactive intermediates in the Simmons-Smith and bromoform cyclopropanation reactions dictate their mechanistic pathways.
Simmons-Smith Reaction Pathway
The Simmons-Smith reaction proceeds through a concerted mechanism involving a zinc carbenoid, which delivers a methylene group to the double bond.
Caption: General workflow for the Simmons-Smith cyclopropanation of methacrylic acid.
Bromoform Cyclopropanation Pathway
Bromoform cyclopropanation involves the formation of a highly reactive dibromocarbene intermediate, which then adds to the alkene.
Caption: General workflow for the bromoform-based cyclopropanation of methacrylic acid.
Experimental Protocols
Detailed experimental protocols for the cyclopropanation of methacrylic acid are not readily found. However, the following representative procedures for analogous α,β-unsaturated carbonyl compounds can be adapted. Note: These protocols are for informational purposes and should be adapted and optimized for methacrylic acid with appropriate safety precautions.
Representative Simmons-Smith Protocol (Furukawa Modification)
This protocol is adapted from a general procedure for the cyclopropanation of α,β-unsaturated aldehydes.
Materials:
-
α,β-Unsaturated ester (e.g., methyl methacrylate) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diiodomethane (2.0 eq)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add diiodomethane to the stirred solvent.
-
Slowly add the diethylzinc solution dropwise. A white precipitate of the zinc carbenoid may form. Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of the α,β-unsaturated ester in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Bromoform Cyclopropanation Protocol
This protocol is based on the general procedure for the dihalocyclopropanation of alkenes.
Materials:
-
Alkene (e.g., an ester of methacrylic acid) (1.0 eq)
-
Bromoform (CHBr₃) (1.5 eq)
-
Potassium tert-butoxide (1.5 eq)
-
Anhydrous tert-butanol or another suitable solvent
-
Water
-
Dichloromethane (DCM) or ether for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the alkene in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add bromoform to the solution.
-
In a separate flask, prepare a solution of potassium tert-butoxide in the same anhydrous solvent.
-
Slowly add the potassium tert-butoxide solution to the alkene/bromoform mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane or ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Concluding Remarks
Both the Simmons-Smith reaction and bromoform cyclopropanation offer viable pathways for the synthesis of cyclopropane derivatives of methacrylic acid. The choice between the two methods will depend on several factors:
-
Desired Product: The Simmons-Smith reaction yields a simple cyclopropane, while the bromoform method produces a gem-dibromocyclopropane, which can be a handle for further functionalization.
-
Stereochemical Control: For substrates where stereocontrol is crucial and a directing group is present or can be installed, the Simmons-Smith reaction may be advantageous.
-
Cost and Scale: For larger-scale synthesis where cost is a significant factor, the bromoform method is likely to be more economical.
-
Functional Group Tolerance: The Simmons-Smith reaction is known for its excellent functional group tolerance.
Given the electron-withdrawing nature of the carboxylic acid group in methacrylic acid, the reactivity of the double bond is reduced. For the Simmons-Smith reaction, using a more reactive variant, such as the Furukawa modification (diethylzinc), may be beneficial. For the bromoform method, the strong base will deprotonate the carboxylic acid, and the effect of the resulting carboxylate on the reactivity of the double bond towards the electrophilic dibromocarbene should be considered. It is often preferable to use an ester of methacrylic acid to avoid complications with the acidic proton.
Ultimately, the optimal method for the cyclopropanation of methacrylic acid will be determined by the specific goals of the synthesis, available resources, and the desired final product. Empirical evaluation of both methods on the specific substrate is recommended to determine the most efficient and effective route.
A Comparative Guide to 2,2-Dihalo-1-methylcyclopropanecarboxylic Acids in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of cyclopropane rings into molecular architectures is a cornerstone of modern medicinal chemistry and materials science. The unique conformational constraints and electronic properties of this three-membered ring system can profoundly influence the biological activity and physical characteristics of a molecule. Among the diverse array of substituted cyclopropanes, 2,2-dihalo-1-methylcyclopropanecarboxylic acids represent a versatile class of building blocks. Their utility stems from the presence of a strained ring, a reactive dihalomethyl group, and a carboxylic acid handle that allows for diverse functionalization.
This guide provides a comparative overview of the synthetic applications of 2,2-dichloro-, 2,2-difluoro-, and 2,2-dibromo-1-methylcyclopropanecarboxylic acids. By examining their synthesis, reactivity, and use in the preparation of valuable compounds, this document aims to inform researchers on the selection of the appropriate dihalogenated cyclopropane for their specific synthetic goals.
Synthesis of Starting Materials
The accessibility of the starting 2,2-dihalo-1-methylcyclopropanecarboxylic acids is a critical factor for their practical application. A common and efficient method for the synthesis of the dichloro and dibromo derivatives involves the dihalocyclopropanation of methacrylic acid.
A Chinese patent describes a general procedure where methacrylic acid is reacted with either chloroform or bromoform in the presence of a phase-transfer catalyst and a strong base. This method provides the desired products in high yields, with the dibromo derivative being formed in a slightly higher yield than its dichloro counterpart under similar conditions.[1]
Table 1: Comparison of the Synthesis of 2,2-Dichloro- and 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid
| Compound | Dihalo-Reagent | Base | Catalyst | Yield |
| 2,2-Dichloro-1-methylcyclopropanecarboxylic acid | Chloroform | 30% aq. NaOH | Triethylbenzylammonium bromide | 86.2%[1] |
| This compound | Bromoform | 30% aq. NaOH | Triethylbenzylammonium bromide | 93.6%[1][2] |
Information on the synthesis of 2,2-difluoro-1-methylcyclopropanecarboxylic acid is less readily available in the literature, though it is commercially available from several suppliers.
Comparative Reactivity and Synthetic Applications
The synthetic utility of 2,2-dihalo-1-methylcyclopropanecarboxylic acids is largely dictated by the nature of the halogen atoms, which influences the reactivity of the cyclopropane ring and the gem-dihalo center.
Ring-Opening Reactions
A characteristic reaction of gem-dihalocyclopropanes is their propensity to undergo ring-opening reactions, driven by the release of ring strain. The specific products formed depend on the reaction conditions and the nature of the substituents. While general principles of dihalocyclopropane ring-opening are well-established, specific comparative studies on the 1-methylcarboxylic acid derivatives are limited. The increased strain in gem-difluorocyclopropanes is known to lower the temperature required for thermal rearrangements compared to their chloro and bromo counterparts.
Conversion to Other Functional Groups
The carboxylic acid moiety provides a convenient handle for further transformations. A direct comparison of the conversion of 2,2-dichloro- and this compound to their corresponding nitriles has been reported.[1] This transformation is a key step in the synthesis of 1-methylcyclopropanecarboxylic acid.[1]
Table 2: Comparison of the Conversion of Dihalo-acids to Dihalo-nitriles
| Starting Material | Product | Yield |
| 2,2-Dichloro-1-methylcyclopropanecarboxylic acid | 2,2-Dichloro-1-methylcyclopropyl nitrile | 92.6%[1] |
| This compound | 2,2-Dibromo-1-methylcyclopropyl nitrile | 92.7%[1] |
As shown in Table 2, both the dichloro and dibromo derivatives undergo this conversion in nearly identical and excellent yields, suggesting minimal difference in reactivity for this particular transformation.
Applications in the Synthesis of Bioactive Molecules
2,2-Dichloro-1-methylcyclopropanecarboxylic acid has been utilized in the solid-phase synthesis of α-hydroxy esters, which are recognized as inhibitors of amyloid-β production.[3] This highlights its potential in the development of therapeutic agents for neurodegenerative diseases.
While specific applications for the 2,2-difluoro-1-methylcyclopropanecarboxylic acid are not well-documented in readily available literature, the unique properties of fluorine in medicinal chemistry suggest its potential as a valuable building block for introducing fluorine into drug candidates. The high electronegativity and small size of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.
The applications of This compound in the synthesis of bioactive molecules are not as specifically documented as its dichloro counterpart in the reviewed literature. However, gem-dibromocyclopropanes are versatile intermediates that can be converted to a range of other functional groups, suggesting its potential utility in the synthesis of complex targets.
Experimental Protocols
General Procedure for the Synthesis of 2,2-Dihalo-1-methylcyclopropanecarboxylic Acids[1][2]
To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, add methacrylic acid (0.3 mol, 25.8 g), 100 mL of either chloroform or bromoform, and triethylbenzylammonium bromide (0.5 g). To this mixture, add 160 mL of a 30% aqueous solution of sodium hydroxide and stir vigorously at room temperature for 4 hours. After the reaction is complete, stop the stirring and allow the layers to separate. The lower layer is the organic phase, and the upper layer is the aqueous phase. Separate the layers and acidify the aqueous phase to pH = 1 by the dropwise addition of concentrated hydrochloric acid with stirring. Continue stirring for an additional 30 minutes. Extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to yield the product.
Visualization of Synthetic Pathways
Synthesis of 2,2-Dihalo-1-methylcyclopropanecarboxylic Acids
Caption: General synthetic scheme for dihalocyclopropanation.
Transformation to 1-Methylcyclopropanecarboxylic Acid
Caption: Pathway from dihalo-acids to 1-methylcyclopropanecarboxylic acid.
Conclusion
In comparing the synthetic applications of 2,2-dihalo-1-methylcyclopropanecarboxylic acids, it is evident that the chloro and bromo derivatives are readily accessible and exhibit comparable reactivity in certain transformations, such as nitrile formation. The dichloro derivative has a documented application in the synthesis of potential therapeutics for Alzheimer's disease. The synthetic utility of the difluoro analogue is less explored in the current literature, representing an area ripe for investigation, particularly given the favorable impact of fluorine in drug design. The choice between the dichloro- and dibromo- derivatives may be guided by the slightly higher yield in the synthesis of the latter and the specific requirements of subsequent synthetic steps, as the carbon-halogen bond strength (C-Br < C-Cl) can influence reactivity in reactions involving halogen cleavage. Further research into the comparative reactivity of all three analogues in a wider range of transformations is warranted to fully elucidate their respective advantages and disadvantages as synthetic building blocks.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is classified as a corrosive material.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact. All handling of the compound should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₅H₆Br₂O₂ | PubChem |
| Molecular Weight | 257.91 g/mol | PubChem |
| CAS Number | 5365-21-9 | PubChem |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves a multi-step process to ensure safety and regulatory compliance. It is imperative to avoid discharging this chemical into sewer systems or surface waters.[2][3]
Experimental Protocol for Neutralization of Small Spills:
In the event of a small spill, a cautious neutralization step can be undertaken prior to collection for disposal.
-
Containment: Immediately contain the spill using an inert absorbent material such as sand or earth.[2]
-
Neutralization: Prepare a 10% sodium bicarbonate solution. Slowly and carefully add the bicarbonate solution to the contained spill to neutralize the acidic nature of the compound.[2] Be aware that this reaction may generate heat and vapors, and should be performed in a well-ventilated area, preferably within a fume hood.
-
Collection: Once the reaction has ceased, soak up the neutralized mixture with an inert absorbent material.
-
Packaging: Place the absorbed material into a properly labeled, sealed container suitable for hazardous waste.
General Disposal Procedure:
-
Waste Collection: Collect all waste materials containing this compound, including contaminated labware and absorbent materials from spills, in a designated and clearly labeled hazardous waste container.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][4]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed chemical destruction plant or a certified hazardous waste management company.[3] This may involve controlled incineration with flue gas scrubbing.[3]
-
Regulatory Compliance: Ensure that all disposal activities are in strict accordance with local, state, and federal regulations.[2]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid
This document provides crucial safety and logistical information for the handling and disposal of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. This compound is classified as a flammable liquid and can cause severe skin burns and eye damage.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles/Face Shield | Wear chemical safety goggles.[1][2] A face shield should be used in situations with a high potential for splashing.[3] Ensure that eyewash stations are readily accessible.[4] |
| Hand Protection | Chemical-resistant Gloves | Wear protective gloves.[1][2] Specific glove materials recommended for similar chemicals include barrier laminate, butyl rubber, nitrile rubber, neoprene rubber, or viton.[2] Always inspect gloves for integrity before use. |
| Body Protection | Protective Clothing | Wear protective clothing.[1][2] A lab coat is the minimum requirement. For tasks with a higher risk of exposure, coveralls or a chemical-resistant suit should be worn.[2] Flame-retardant and antistatic protective clothing is recommended. |
| Respiratory Protection | Respirator | Use only in a well-ventilated area or under a chemical fume hood.[5] If vapors or aerosols are generated, respiratory protection is required. The type of respirator must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[3] |
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency. The following table outlines the initial steps to take in case of exposure or a spill.
| Emergency Scenario | First Aid and Response Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1][6] Seek immediate medical attention from an ophthalmologist.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Rinse the skin with water or shower.[1] Wash the affected area with soap and water.[6] Seek immediate medical attention.[1] Wash contaminated clothing before reuse.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][6] If breathing is difficult, seek emergency medical attention.[6] If breathing has stopped, perform artificial respiration.[6] Immediately call a poison center or doctor.[1] |
| Ingestion | Rinse mouth with water.[1][6] Do NOT induce vomiting.[1][6] Seek immediate medical attention.[1] Never give anything by mouth to an unconscious person.[7] |
| Spill | Evacuate the area. Do not touch spilled material without proper PPE.[6] Ventilate the area.[6] Use an inert absorbent material (e.g., sand, earth) to contain the spill.[6] Collect the spilled material into a labeled container for disposal.[6] Prevent the spill from entering drains or surface water.[6] |
Handling, Storage, and Disposal Plan
Proper handling, storage, and disposal procedures are essential to maintain a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5][7]
-
Avoid contact with skin and eyes.[7]
-
Do not breathe vapors or aerosols.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Use only non-sparking tools.[1]
-
Ground and bond containers and receiving equipment.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store in a cool place.
-
Keep away from heat and sources of ignition.
Disposal:
-
Dispose of contents and container in accordance with local, state, and federal regulations.[6]
-
Do not let the product enter drains.[1]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill after being rendered unusable.[7]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
